Benzyl-PEG7-Ots
Description
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Properties
Molecular Formula |
C28H42O10S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H42O10S/c1-26-7-9-28(10-8-26)39(29,30)38-24-23-36-20-19-34-16-15-32-12-11-31-13-14-33-17-18-35-21-22-37-25-27-5-3-2-4-6-27/h2-10H,11-25H2,1H3 |
InChI Key |
ACHKPXYSFNUERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl-PEG7-Ots: A Core Component in PROTAC Design and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide focuses on Benzyl-PEG7-Ots, a heterobifunctional linker from the polyethylene glycol (PEG) class, detailing its chemical properties, synthesis, and pivotal role in the rational design of potent PROTAC molecules. This document provides researchers with the necessary theoretical and practical knowledge, including detailed experimental protocols and data presentation, to effectively utilize this compound in their drug discovery endeavors.
Introduction to this compound
This compound, with the chemical formula C28H42O10S and a molecular weight of 570.69 g/mol , is a high-purity chemical reagent designed for the synthesis of PROTACs.[1] It belongs to the class of PEG-based linkers, which are widely employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation between the target protein and the E3 ligase.[2][3]
The structure of this compound features three key components:
-
A benzyl (Bn) protecting group on one terminus, which masks a hydroxyl group. This group is stable under many reaction conditions but can be removed via hydrogenolysis.
-
A heptaethylene glycol (PEG7) chain, which is a flexible, hydrophilic spacer. The length and flexibility of the PEG chain are critical determinants of the PROTAC's ability to induce a stable and productive ternary complex.[4] The hydrophilicity imparted by the PEG chain can improve the overall solubility and pharmacokinetic properties of the resulting PROTAC.[2]
-
A tosylate (Ots) leaving group on the other terminus. The tosylate is an excellent leaving group for nucleophilic substitution reactions, making this end of the linker highly reactive towards nucleophiles such as amines, thiols, or hydroxyls present on an E3 ligase ligand or a protein of interest warhead.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H42O10S | |
| Molecular Weight | 570.69 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | N/A |
| SMILES | O=S(C1=CC=C(C)C=C1)(OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2)=O |
The Role of this compound in PROTACs
The linker is a critical component of a PROTAC, influencing its biological activity. The length, rigidity, and chemical composition of the linker determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimally configured ternary complex is essential for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
PEG linkers, such as the one derived from this compound, are the most common type of linker used in PROTAC design, present in approximately 55% of reported PROTACs. The PEG7 chain in this compound provides a flexible spacer of a specific length, which can be crucial for achieving the desired degradation activity. Studies have shown that both excessively short and long linkers can be detrimental to PROTAC efficacy. For instance, in the case of PROTACs targeting TBK1, linkers shorter than 12 atoms were inactive, while those with longer linkers showed robust degradation.
The this compound linker is incorporated into a PROTAC through a sequential synthetic route. Typically, the tosylate group is displaced by a nucleophilic functional group on either the E3 ligase ligand or the target protein warhead. Following this, the benzyl protecting group is removed to reveal a hydroxyl group, which can then be further functionalized or coupled to the other binding moiety of the PROTAC.
Synthesis and Experimental Protocols
Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis is valuable for researchers who may wish to produce it in-house or create derivatives. A plausible synthetic route involves two main steps: the benzylation of heptaethylene glycol and the subsequent tosylation of the terminal hydroxyl group.
Protocol 3.1.1: Synthesis of Benzyl-PEG7-OH
-
Materials: Heptaethylene glycol, benzyl chloride, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of heptaethylene glycol (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl chloride (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Benzyl-PEG7-OH.
-
Protocol 3.1.2: Tosylation of Benzyl-PEG7-OH to Yield this compound
-
Materials: Benzyl-PEG7-OH, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA) or pyridine, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve Benzyl-PEG7-OH (1.0 equivalent) in anhydrous DCM under an argon atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography if necessary, though it is often used directly in the next step.
-
Synthesis of a PROTAC using this compound
The following is a representative protocol for the synthesis of a PROTAC where an amine-containing E3 ligase ligand is first coupled to this compound, followed by deprotection and coupling to a carboxylic acid-containing warhead for a protein of interest (POI).
Protocol 3.2.1: Coupling of E3 Ligase Ligand to this compound
-
Materials: Amine-containing E3 ligase ligand, this compound, N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the mixture.
-
Stir the reaction at 60 °C overnight under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to yield the E3-ligand-PEG7-Benzyl intermediate.
-
Protocol 3.2.2: Deprotection and Coupling to POI Warhead
-
Materials: E3-ligand-PEG7-Benzyl intermediate, Palladium on carbon (10% Pd/C), hydrogen gas, anhydrous methanol, POI warhead with a carboxylic acid, HATU, DIPEA, anhydrous DMF.
-
Procedure:
-
Dissolve the E3-ligand-PEG7-Benzyl intermediate in anhydrous methanol.
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until debenzylation is complete (monitor by LC-MS).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the deprotected E3-ligand-PEG7-OH.
-
In a separate flask, dissolve the POI warhead (1.0 equivalent), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF and stir for 15 minutes.
-
Add a solution of the deprotected E3-ligand-PEG7-OH (1.1 equivalents) in DMF to the activated POI warhead solution.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC by preparative HPLC.
-
Biological Evaluation of PROTACs
Once synthesized, the efficacy of the PROTAC must be evaluated. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Protocol 4.1: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Table 2: Representative Degradation Data for a PEG-Linker-Containing PROTAC
Disclaimer: The following data is for a representative PROTAC containing a PEG linker of similar length to illustrate typical performance, as specific data for a this compound containing PROTAC is not publicly available.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative PROTAC | BRD4 | 22Rv1 | 15 | >95 |
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis using this compound.
Experimental Workflow for PROTAC Evaluation
References
The Strategic Application of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique and advantageous properties. This in-depth technical guide explores the multifaceted applications of PEG linkers in targeted protein degradation, providing a comprehensive overview of their impact on PROTAC design and function. We present a summary of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate the rational design of next-generation protein degraders.
Introduction to Targeted Protein Degradation and the Role of PROTACs
Targeted protein degradation is a novel therapeutic strategy that aims to eliminate specific proteins from the cell, rather than simply inhibiting their function.[1][2] This is achieved through the use of heterobifunctional molecules, most notably PROTACs, which consist of two ligands connected by a chemical linker.[1][3] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker is not merely a spacer but plays a pivotal role in the efficacy of the PROTAC.
The Pivotal Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are widely used in PROTAC design due to their favorable physicochemical properties. They offer a unique combination of hydrophilicity, biocompatibility, and tunable length, which can be leveraged to optimize PROTAC performance.
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility. The incorporation of hydrophilic PEG linkers is a well-established strategy to improve the solubility of PROTACs, enhancing their compatibility with physiological environments. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to increased solubility.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their rigid alkyl counterparts, which can shield the polar surface area of the PROTAC and facilitate cell membrane traversal. However, excessive PEGylation can lead to decreased cellular uptake, necessitating empirical optimization for each PROTAC system.
Impact of Linker Length on Ternary Complex Formation and Degradation Efficacy
The length of the PEG linker is a critical parameter that dictates the spatial orientation of the POI and the E3 ligase within the ternary complex. An optimal linker length is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and degradation. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to a non-productive complex. Systematic variation of the PEG linker length has been shown to have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Quantitative Data on PEG Linker Applications in PROTACs
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the biological activity and physicochemical properties of PROTACs.
Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | PEG | 12 | 15 | >95 | HeLa | |
| BRD4 | VHL | PEG | 15 | 8 | >95 | HeLa | |
| BRD4 | VHL | PEG | 18 | 25 | >90 | HeLa | |
| TBK1 | VHL | PEG/Alkyl | < 12 | No degradation | - | - | |
| TBK1 | VHL | PEG/Alkyl | 12-29 | Submicromolar | >75 | - | |
| ERα | VHL | PEG | 12 | Less Potent | - | MCF7 | |
| ERα | VHL | PEG | 16 | More Potent | - | MCF7 | |
| CRBN (homo-PROTAC) | CRBN | PEG | 8 | Optimal | - | HEK293T |
Table 2: Influence of PEG Linkers on PROTAC Physicochemical Properties
| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Solubility | Permeability | Reference |
| PROTAC 1 | Alkyl | High | Low | Low | Low | Low | High | |
| PROTAC 2 | Short PEG | Moderate | Moderate | Low | High | Moderate | Moderate | |
| PROTAC 3 | Long PEG | Low | High | Low | Very High | High | Low |
Data is illustrative and compiled from various sources in the literature. Actual values are PROTAC and cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
The synthesis of PROTACs with PEG linkers is often achieved through a modular approach, allowing for the convergent assembly of the final molecule. Common synthetic strategies include amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Protocol 1: Synthesis of an Amide-Linked PROTAC
-
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Upon completion, purify the product by flash column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v) at 0 °C and stir for 1-3 hours at room temperature.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.
-
-
Step 3: Final Amide Coupling
-
Repeat the amide coupling procedure from Step 1, using the deprotected amine from Step 2 and the final carboxylic acid-functionalized component.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: PROTAC Synthesis via Click Chemistry
-
Synthesize or acquire an azide-functionalized PEG linker coupled to one of the ligands and an alkyne-functionalized version of the other ligand.
-
Dissolve the azide and alkyne components in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as CuSO4·5H2O and sodium ascorbate.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Western Blot for Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Visualizing Key Concepts in Targeted Protein Degradation
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Relationship between PEG linker properties and PROTAC performance.
Conclusion and Future Directions
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the POI, and the E3 ligase will continue to drive the development of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel linker chemistries, including variations in PEG linker composition and the incorporation of rigid or cleavable elements, will further expand the therapeutic potential of targeted protein degradation.
References
The Crucial Connector: An In-depth Technical Guide to PROTAC Technology and the Paramount Importance of the Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeted Therapeutics
Proteolysis Targeting Chimera (PROTAC) technology represents a revolutionary approach in drug discovery, moving beyond traditional occupancy-based inhibition to a novel event-driven pharmacology.[1][2] Unlike small molecule inhibitors that simply block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins from the cell altogether.[3][4] This is achieved by harnessing the cell's own natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[5]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules. This catalytic nature allows PROTACs to be effective at very low, substoichiometric concentrations.
The therapeutic potential of this technology is vast, with applications in oncology, neurodegenerative diseases, autoimmune disorders, and infectious diseases. Notably, PROTACs can target proteins previously considered "undruggable" due to the lack of a defined active site for traditional inhibitors. Several PROTAC drug candidates, such as ARV-471 and KT-474, have shown promising results in clinical trials, validating the efficacy of this approach.
While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer. It plays a critical and multifaceted role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the molecule. The length, composition, rigidity, and attachment points of the linker are all crucial parameters that must be meticulously optimized to achieve a potent and selective protein degrader. This guide will provide an in-depth exploration of PROTAC technology with a special focus on the indispensable role of the linker.
The PROTAC Mechanism of Action: A Signaling Pathway for Protein Degradation
The core of PROTAC technology lies in its ability to hijack the UPS. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
The Linker: More Than Just a Connection
The linker is a critical determinant of a PROTAC's success, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties. The logical relationship between linker properties and PROTAC efficacy is a complex interplay of multiple factors.
Linker Length
The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in unproductive binding modes where the lysine residues on the POI are not correctly positioned for ubiquitination. Studies have shown that there is often an optimal linker length for maximal degradation efficacy.
Linker Composition
The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC.
-
Alkyl Linkers: These are more hydrophobic and can enhance cell permeability.
The choice of linker composition is a balancing act to achieve optimal drug-like properties. More recently, "smart" linkers with additional functionalities, such as photoswitchable or self-immolative linkers, are being developed to provide spatiotemporal control over PROTAC activity.
Linker Rigidity and Attachment Points
The flexibility or rigidity of the linker influences the conformational freedom of the PROTAC. Rigid linkers can pre-organize the molecule into a conformation favorable for ternary complex formation, but can also make it more challenging to achieve a productive geometry. The points at which the linker is attached to the POI and E3 ligase ligands are also critical, as the exit vector can significantly affect the relative orientation of the recruited proteins.
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of the linker is an empirical process, and even subtle changes can have a profound impact on a PROTAC's degradation capability. The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on degradation efficiency, typically measured by DC₅₀ (the concentration of PROTAC required to induce 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 9 | 9 | >1000 | <20 | |
| PROTAC 11 | 14 | ~100 | ~80 | |
| PROTAC 13 | 16 | ~10 | >90 | **** |
| PROTAC 19 | 19 | ~100 | ~70 | |
| PROTAC 21 | 21 | >1000 | <30 |
Data synthesized from studies on ERα targeting PROTACs, highlighting an optimal linker length of 16 atoms for maximal efficacy.
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | p38α Degradation at 1 µM (%) | Reference |
| NR-1a | 8 | <10 | |
| NR-2c | 12 | ~20 | |
| NR-7f | 15 | >90 | **** |
| NR-7g | 16 | >95 | **** |
| NR-7h | 17 | >95 | **** |
| NR-1c | 20 | ~80 |
Data from a study on p38α targeting PROTACs, indicating an optimal linker length of 15-17 atoms.
Table 3: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 (PEG-based) | PEG | 8 | >98 | |
| Alkyl-analog of dBET1 | Alkyl | 25 | >95 |
Comparative data for BRD4 degraders illustrating that a PEG-based linker can lead to higher potency compared to an alkyl-based linker of similar length.
Experimental Protocols for PROTAC Evaluation
A robust evaluation of PROTAC efficacy requires a suite of biophysical and cell-based assays. The following are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Evaluation
Ternary Complex Formation Assays
Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex. These assays provide insights into binding affinities and kinetics.
Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the purified E3 ubiquitin ligase (e.g., VHL complex) onto a sensor chip (e.g., NTA chip for His-tagged proteins).
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D).
-
Separately, inject a series of concentrations of the purified POI over a fresh E3 ligase-immobilized surface to assess for non-specific binding.
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed, saturating concentration of the PROTAC with a series of concentrations of the POI.
-
Inject these mixtures over the immobilized E3 ligase.
-
The resulting sensorgrams will indicate the formation of the ternary complex.
-
-
Data Analysis: Fit the binding data to appropriate kinetic models to determine association and dissociation rates, and to calculate the cooperativity of ternary complex formation.
Other techniques for assessing ternary complex formation include Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protein Degradation Assays
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Method: Western Blotting
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assays
Objective: To determine the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density.
-
Compound Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot a dose-response curve to determine the IC₅₀ value.
-
Conclusion
PROTAC technology is at the forefront of a new era in drug discovery, offering the potential to target and eliminate proteins previously considered intractable. The success of this modality, however, is not solely dependent on the selection of high-affinity ligands for the target protein and the E3 ligase. The linker, which connects these two crucial components, is a pivotal element that dictates the efficacy, selectivity, and overall drug-like properties of the PROTAC.
A deep understanding of how linker length, composition, and geometry influence ternary complex formation and stability is paramount for the rational design of potent and selective protein degraders. The systematic optimization of the linker, guided by a robust suite of biophysical and cellular assays, is an essential and iterative process in the development of novel PROTAC-based therapeutics. As our understanding of the intricate structure-activity relationships of linkers continues to grow, so too will our ability to unlock the full therapeutic potential of this transformative technology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
The Role of Benzyl-PEG7-Ots in Engineering Protein Degradation: A Technical Guide to PROTAC-Induced Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Benzyl-PEG7-Ots in the field of targeted protein degradation. It clarifies the role of this molecule not as a direct inducer of ubiquitination, but as a critical chemical linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will detail the underlying mechanism of PROTACs, the significance of linkers, present quantitative data for a representative PROTAC, and provide detailed experimental protocols for the synthesis and evaluation of these powerful research tools and potential therapeutics.
Introduction: Beyond Inhibition to Elimination
Traditional pharmacology has largely focused on the inhibition of protein function. However, the advent of targeted protein degradation has introduced a new paradigm: the selective elimination of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific target proteins.
This compound: A Linker for PROTAC Synthesis
This compound is a polyethylene glycol (PEG)-based chemical linker. It is not biologically active on its own but serves as a crucial building block in the modular synthesis of PROTACs. The "Ots" (tosylate) group is a good leaving group, facilitating its reaction with nucleophiles (such as an amine on a target protein ligand or an E3 ligase ligand) to form a stable bond. The benzyl group provides a rigid attachment point, while the seven repeating PEG units offer several advantages in PROTAC design:
-
Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1]
-
Cell Permeability: The flexible PEG linker can influence the conformational dynamics of the PROTAC, potentially shielding polar surface areas and improving its ability to cross the cell membrane.
-
Spatial Orientation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. A polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
The catalytic nature of this process is a key advantage; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation: The Case of a BRD4-Degrading PROTAC
To illustrate the efficacy of a PROTAC utilizing a PEG linker, we present data for MZ1 , a well-characterized PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[4] MZ1 employs a 3-unit PEG linker, conceptually similar to the application of this compound.[4]
The efficacy of a PROTAC is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax | Reference(s) |
| MZ1 | BRD4 | VHL | H661 | 8 | Complete at 100 nM | |
| MZ1 | BRD4 | VHL | H838 | 23 | Complete at 100 nM | |
| MZ1 | BRD4 | VHL | HeLa | - | Effective at 1 µM |
Experimental Protocols
Detailed and reproducible protocols are crucial for the synthesis and evaluation of PROTACs.
General Protocol for PROTAC Synthesis (Conceptual)
The synthesis of a PROTAC using a linker like this compound is a modular process. The following outlines a conceptual workflow.
Caption: Conceptual workflow for PROTAC synthesis.
Methodology:
-
Component Preparation: Synthesize or procure the target protein ligand (warhead) and the E3 ligase ligand, each with a suitable functional group for coupling (e.g., an amine or hydroxyl group).
-
First Coupling Reaction: React the POI ligand with this compound in an appropriate solvent (e.g., DMF) with a base (e.g., DIPEA). The nucleophilic group on the POI ligand will displace the tosylate group on the linker.
-
Purification: Purify the resulting POI-linker intermediate using techniques such as flash chromatography or preparative HPLC.
-
Second Coupling Reaction: Couple the purified POI-linker intermediate with the E3 ligase ligand. The specific chemistry will depend on the functional groups present. For instance, if the other end of the linker has been functionalized with a carboxylic acid, standard peptide coupling reagents (e.g., HATU) can be used to form an amide bond with an amine on the E3 ligase ligand.
-
Final Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC and confirm its identity and purity using analytical techniques like LC-MS and NMR spectroscopy.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Repeat the antibody incubation for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring through the ubiquitin-proteasome system.
Methodology (Co-Immunoprecipitation followed by Western Blot):
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50) for a shorter duration (e.g., 2-4 hours). It is also recommended to include a condition where cells are co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the target protein, which has been conjugated to beads (e.g., Protein A/G agarose beads).
-
This will pull down the target protein and any interacting proteins, including its ubiquitinated forms.
-
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the proteins from the beads.
-
Perform a Western blot on the eluted samples as described above.
-
Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub antibody). A smear or ladder of high-molecular-weight bands in the PROTAC-treated samples indicates poly-ubiquitination of the target protein.
-
Conclusion
This compound and similar PEG-based linkers are indispensable tools in the rational design of PROTACs. While not active on their own, they are a critical component that influences the physicochemical properties and biological activity of the final PROTAC molecule. By understanding the principles of PROTAC-mediated protein degradation and employing rigorous experimental methodologies, researchers can effectively utilize these chemical tools to develop novel probes and potential therapeutics for a wide range of diseases. The systematic optimization of the linker, in conjunction with the target-binding and E3 ligase-recruiting moieties, is paramount to achieving potent and selective protein degradation.
References
The Pivotal Role of the Tosylate Group in Benzyl-PEG7-Ots: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the function of the tosylate group in Benzyl-PEG7-Ots, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug development applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the chemical properties, reactivity, and practical applications of this versatile molecule.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the synthesis of PROTACs.[] PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[] The structure of this compound, featuring a benzyl protecting group, a seven-unit PEG spacer, and a terminal tosylate group, is meticulously designed to facilitate the assembly of these complex molecules. The PEG chain enhances solubility and provides spatial separation between the two active ends of a PROTAC, while the benzyl group offers a stable protecting group for one terminus.[2] However, it is the tosylate group that imparts the key reactivity to this linker, making it a valuable tool for medicinal chemists.
The Core Function: Tosylate as a Superior Leaving Group
The primary function of the tosylate (p-toluenesulfonate) group in this compound is to serve as an excellent leaving group in nucleophilic substitution reactions.[3] This property is fundamental to its utility in bioconjugation and PROTAC synthesis.
The efficacy of the tosylate anion as a leaving group stems from its high stability, which is a result of resonance delocalization of the negative charge across the sulfonate group. This stability significantly lowers the activation energy of nucleophilic substitution reactions, making the carbon atom to which it is attached highly susceptible to attack by a wide range of nucleophiles.
Compared to other potential leaving groups like halides, the tosylate group offers several advantages. It is a non-nucleophilic, non-basic, and sterically unobtrusive group that can be introduced under mild conditions.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its physicochemical properties can be inferred from its constituent parts.
| Property | Expected Characteristics |
| Molecular Formula | C₂₈H₄₂O₁₀S |
| Molecular Weight | 570.69 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid. |
| Solubility | The PEG chain imparts good solubility in water and polar organic solvents such as DMF, DMSO, and alcohols.[3] |
| Stability | Stable under standard laboratory conditions, but sensitive to strong nucleophiles and bases due to the reactive tosylate group. |
Experimental Protocols
The following are representative protocols for the synthesis and subsequent reaction of tosylated PEG linkers. These protocols are based on established methodologies for similar molecules and can be adapted for this compound.
Synthesis of this compound from Benzyl-PEG7-OH
This protocol describes the conversion of the terminal hydroxyl group of a PEG linker to a tosylate.
Materials:
-
Benzyl-PEG7-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve Benzyl-PEG7-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (1.5 - 2.0 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.2 - 1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Expected Yield: 85-95%
Nucleophilic Substitution of this compound with a Primary Amine
This protocol details the reaction of this compound with a primary amine, a common step in PROTAC synthesis to attach the linker to an E3 ligase ligand.
Materials:
-
This compound
-
Primary amine-containing molecule (e.g., an E3 ligase ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Reaction vial or flask
Procedure:
-
Dissolve the primary amine-containing molecule (1.0 eq) and this compound (1.1 - 1.2 eq) in anhydrous DMF in a reaction vial.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between room temperature and 60 °C, depending on the reactivity of the amine.
-
Stir the reaction mixture for 12-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the final product by preparative HPLC or flash column chromatography.
Expected Yield: 60-90% (highly dependent on the nature of the amine)
Quantitative Data Presentation
The following tables provide representative data for the nucleophilic substitution of tosylated PEG linkers with various nucleophiles. While specific data for this compound is limited in the public domain, these tables illustrate the expected trends in reactivity and yield.
Table 1: Reaction of Benzyl-PEGn-Ots with a Model Primary Amine
| PEG Chain Length (n) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3 | 12 | RT | 85 |
| 5 | 18 | RT | 82 |
| 7 | 24 | RT | 80 |
| 9 | 24 | 40 | 78 |
Note: This data is representative and actual results may vary depending on the specific amine and reaction conditions.
Table 2: Reactivity of this compound with Different Nucleophiles
| Nucleophile | Reaction Conditions | Product | Expected Yield (%) |
| Primary Amine | DMF, DIPEA, RT to 60 °C | Benzyl-PEG7-NHR | 70-90 |
| Thiol | DMF, K₂CO₃, RT | Benzyl-PEG7-SR | 85-95 |
| Azide | DMF, NaN₃, 80 °C | Benzyl-PEG7-N₃ | >95 |
| Carboxylate | DMF, Cs₂CO₃, 60 °C | Benzyl-PEG7-O₂CR | 60-80 |
Note: This data is illustrative of the general reactivity of tosylates and is not based on specific experimental results for this compound.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the function and application of this compound.
Caption: Synthesis of this compound from Benzyl-PEG7-OH.
Caption: Nucleophilic substitution of the tosylate group.
Caption: General workflow for PROTAC synthesis.
Conclusion
The tosylate group in this compound is the cornerstone of its functionality as a heterobifunctional linker. By serving as an excellent leaving group, it facilitates efficient and versatile conjugation to a wide array of nucleophiles, which is a critical step in the modular synthesis of PROTACs and other complex bioconjugates. Understanding the principles of its reactivity and having access to robust experimental protocols are essential for researchers and scientists working at the forefront of drug discovery and development. While specific quantitative data for this particular linker remains to be broadly published, the established chemistry of tosylates provides a strong predictive framework for its application.
References
Solubility and stability of Benzyl-PEG7-Ots in biological buffers
An In-Depth Technical Guide to the Solubility and Stability of Benzyl-PEG7-Ots in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative solubility and stability data for this compound is not extensively available in peer-reviewed literature. This guide is based on established chemical principles of its constituent parts: the polyethylene glycol (PEG) chain, the benzyl group, and the tosylate (Ots) leaving group. All recommendations and protocols should be adapted and validated for specific experimental contexts.
Introduction
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC is critical, influencing the molecule's solubility, cell permeability, and the spatial orientation of the two ligands for effective ternary complex formation. Understanding the solubility and stability of this compound in aqueous biological buffers is paramount for its successful application in synthesizing stable and effective PROTACs and for interpreting biological assay results.
This technical guide provides a detailed overview of the expected solubility and stability of this compound, methods for its experimental determination, and best practices for handling and storage.
Chemical Structure and Physicochemical Properties
This compound is composed of three key moieties that dictate its overall physicochemical properties:
-
Benzyl Group: A hydrophobic aromatic group.
-
PEG7 Chain: A hydrophilic chain of seven ethylene glycol units, which significantly influences the molecule's solubility in aqueous media.
-
Tosylate (Ots) Group: A p-toluenesulfonate ester. The tosylate is an excellent leaving group, making this position reactive towards nucleophiles and susceptible to hydrolysis.
Solubility in Biological Buffers
The solubility of this compound in aqueous solutions is primarily driven by the hydrophilic nature of the seven-unit polyethylene glycol chain.[1][2][3][4] PEG chains are known to be highly water-soluble due to hydrogen bonding between the ether oxygens and water molecules.[5] While the benzyl group is hydrophobic, the overall molecule is expected to exhibit good solubility in common biological buffers.
Expected Solubility Profile
The solubility can be influenced by the buffer components, ionic strength, and pH, although the effect of these parameters on the PEG chain's solubility is generally less pronounced than for ionizable compounds.
| Buffer | Typical pH Range | Expected Qualitative Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | Expected to be readily soluble due to the high water content and polarity. |
| TRIS Buffer | 7.0 - 9.0 | High | Good solubility is expected. TRIS is a primary amine and could potentially act as a nucleophile, affecting stability (see Section 4.0). |
| HEPES Buffer | 6.8 - 8.2 | High | Good solubility is anticipated. HEPES is generally considered a non-coordinating buffer. |
| Citrate Buffer | 3.0 - 6.2 | Moderate to High | Solubility should still be good, but the acidic pH will significantly impact stability. |
| Bicarbonate Buffer | 9.2 - 10.8 | High | Good solubility is expected, but the basic pH will significantly impact stability. |
Stability in Biological Buffers
The primary route of degradation for this compound in aqueous buffers is the hydrolysis of the tosylate ester. The tosylate group is an excellent leaving group, and the molecule is susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present in the buffer. Benzyl tosylates, in particular, are known to be inherently unstable and can undergo solvolysis.
The hydrolysis reaction results in the formation of Benzyl-PEG7-OH and p-toluenesulfonic acid.
Factors Influencing Stability
-
pH: The rate of hydrolysis of sulfonate esters is highly dependent on pH.
-
Acidic pH: Hydrolysis can be catalyzed by acid.
-
Neutral pH: A slower, uncatalyzed hydrolysis reaction with water occurs.
-
Basic pH: Hydrolysis is significantly accelerated due to the presence of the more potent nucleophile, hydroxide ion (OH⁻).
-
-
Temperature: Increased temperature will accelerate the rate of hydrolysis, as with most chemical reactions. Benzyl tosylates are known to decompose even at room temperature.
-
Buffer Composition: Some buffer components can act as nucleophiles and directly attack the tosylate, leading to degradation. For example, buffers containing primary amines (like TRIS) or other nucleophilic species could potentially increase the rate of degradation compared to non-nucleophilic buffers like HEPES or PBS under the same pH and temperature conditions.
Expected Stability Trends
| Condition | Parameter | Expected Impact on Stability | Rationale |
| pH | Acidic (pH < 6) | Low Stability | Acid-catalyzed hydrolysis. |
| Neutral (pH ~7) | Moderate Stability | Uncatalyzed hydrolysis by water. | |
| Basic (pH > 8) | Very Low Stability | Base-catalyzed hydrolysis is typically much faster. | |
| Temperature | 2-8°C (Refrigerated) | Higher Stability | Lower kinetic energy reduces the rate of hydrolysis. |
| 25°C (Room Temp) | Lower Stability | Significant degradation may occur. | |
| 37°C (Physiological) | Low Stability | Accelerated degradation at physiological temperature. | |
| Buffer Type | PBS, HEPES | Baseline Stability | Components are generally poor nucleophiles. |
| TRIS | Potentially Lower Stability | The primary amine in TRIS can act as a nucleophile. | |
| Buffers with Thiols (e.g., DTT) | Very Low Stability | Thiols are potent nucleophiles and will readily displace the tosylate group. |
Experimental Protocols
Due to the lack of specific data, it is crucial for researchers to experimentally determine the solubility and stability of this compound in their specific buffers and conditions.
Protocol for Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the biological buffer of interest (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the mobile phase to be used for analysis to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or HPLC-CAD/ELSD method. Since the PEG backbone lacks a strong chromophore, the benzyl group should allow for UV detection. A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the diluted sample.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.
Protocol for Stability Assessment
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO, Acetonitrile).
-
Incubation: Spike a small volume of the stock solution into a larger volume of the pre-warmed biological buffer (e.g., PBS, pH 7.4 at 37°C) to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable solvent to stop further degradation.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound (this compound) from its primary degradation product (Benzyl-PEG7-OH).
-
Data Analysis: Plot the concentration or peak area of this compound versus time. The degradation kinetics (e.g., half-life, t₁/₂) can be determined from this plot.
Analytical Techniques for Stability Monitoring:
-
HPLC: The gold standard for stability studies, allowing for the separation and quantification of the parent compound and its degradants.
-
¹H NMR Spectroscopy: Can be used to monitor the hydrolysis by observing the disappearance of proton signals corresponding to the tosylate group and the appearance of signals for the degradation product in real-time.
-
Mass Spectrometry (MS): Useful for identifying the degradation products by confirming their molecular weights.
Storage and Handling Recommendations
Given the inherent instability of benzyl tosylates, proper storage and handling are critical to ensure the integrity of the compound.
-
Storage Temperature: Store this compound at low temperatures, preferably at -20°C for long-term storage. For short-term storage, 2-8°C is recommended. Avoid storage at room temperature.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture, which can cause hydrolysis.
-
Handling: When preparing solutions for experiments, use anhydrous solvents for stock solutions if possible. Prepare aqueous solutions immediately before use. Always handle the compound in a well-ventilated area, assuming it to be hazardous until proven otherwise.
Conclusion
This compound is a valuable linker for PROTAC synthesis, but its utility is dependent on its solubility and stability. While the PEG7 chain is expected to confer good aqueous solubility, the tosylate group is susceptible to hydrolysis, particularly at basic pH and elevated temperatures. The stability of this compound in a given biological buffer is a critical parameter that must be experimentally determined. The protocols and information provided in this guide offer a framework for researchers to assess these properties in their own experimental systems, ensuring the quality and reliability of their subsequent research.
References
- 1. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Short PEG Chain-Substituted Porphyrins: Synthesis, Photochemistry, and In Vitro Photodynamic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polysciences.com [polysciences.com]
- 5. researchgate.net [researchgate.net]
The Critical Role of PEG Linker Length in Ternary Complex Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI. This technical guide delves into the critical influence of polyethylene glycol (PEG) linker length, specifically focusing on PEG7 as a representative scaffold, on the formation, stability, and cooperativity of the ternary complex. We will explore the biophysical principles governing these interactions, present quantitative data from seminal studies, provide detailed experimental protocols for characterization, and visualize key concepts and workflows.
Introduction: The Linker as a Key Determinant of PROTAC Efficacy
The efficacy of a PROTAC is intrinsically linked to its ability to induce a productive ternary complex.[1][] The linker's length, composition, and attachment points are critical parameters that dictate the geometry and stability of this complex.[3][4] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to positive cooperativity and enhanced ternary complex stability.[5] Conversely, a suboptimal linker can lead to steric clashes, unproductive complex formation, or instability, ultimately diminishing the degradation efficiency.
PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic properties, and their flexibility, which allows for the necessary conformational adjustments to enable ternary complex formation. The length of the PEG chain is a crucial variable that requires careful optimization for each specific POI and E3 ligase pair.
The Influence of PEG Linker Length on Ternary Complex Properties
The length of the PEG linker directly impacts several key biophysical parameters of the ternary complex:
-
Ternary Complex Stability: The stability of the ternary complex is a critical factor for efficient ubiquitination. A longer-lived complex provides a greater window of opportunity for the E2 ubiquitin-conjugating enzyme to transfer ubiquitin to the POI. The linker length influences this stability by modulating the protein-protein interactions within the complex.
-
Cooperativity (α): Cooperativity is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the POI, leading to a more stable ternary complex. The linker length is a key driver of cooperativity, as it dictates the relative orientation of the two proteins and the potential for favorable interfacial contacts.
-
Degradation Efficiency (DC50 and Dmax): Ultimately, the goal of a PROTAC is to efficiently degrade the target protein. The degradation efficiency, often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation achieved), is highly dependent on the stability and productivity of the ternary complex, which are in turn influenced by the linker length.
Quantitative Data: The Impact of Linker Length
To illustrate the profound effect of linker length on PROTAC activity, we can examine data from studies on well-characterized systems, such as the BRD4-degrading PROTACs MZ1, MZ2, and MZ4, which utilize PEG-based linkers of varying lengths.
| PROTAC | Linker Composition | Linker Length (atoms) | Cooperativity (α) with VHL and BRD4BD2 | pDC50 | Reference |
| MZ1 | PEG | ~14 | 22 | 8.0 | |
| MZ2 | PEG | ~17 | - | 7.5 | |
| MZ4 | PEG | ~11 | - | 6.8 |
Note: The exact linker lengths can vary based on the atoms included in the calculation. The cooperativity and pDC50 values are representative and can vary slightly between different studies and assay conditions.
This data highlights a clear structure-activity relationship where a specific linker length (in the case of MZ1) results in optimal cooperativity and degradation potency. Both shorter (MZ4) and longer (MZ2) linkers lead to reduced activity, underscoring the necessity of fine-tuning this parameter.
Experimental Protocols for Characterizing Ternary Complex Formation
Several biophysical techniques are essential for elucidating the role of linker length in ternary complex formation.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n), which are used to calculate the cooperativity factor (α).
Protocol:
-
Preparation:
-
Prepare solutions of the E3 ligase, target protein, and PROTAC in a suitable buffer (e.g., PBS or HEPES).
-
Degas all solutions to prevent air bubbles.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM).
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM).
-
-
Ternary Titration:
-
Fill the ITC cell with a pre-formed binary complex of the E3 ligase and target protein (e.g., 10 µM each).
-
Fill the syringe with the PROTAC solution (e.g., 100-200 µM).
-
-
Data Analysis:
-
Fit the raw data to a suitable binding model (e.g., one-site binding) to obtain KD, ΔH, and n for each interaction.
-
Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary) , where KD(binary) is the affinity of the PROTAC for the second protein in the absence of the first, and KD(ternary) is the affinity in the presence of the first protein.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (KD) of binary and ternary complex formation in real-time.
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface to measure the ternary binding kinetics.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Calculate the cooperativity factor (α) as described for ITC.
-
Western Blotting for Protein Degradation
Objective: To quantify the extent of target protein degradation in cells treated with the PROTAC.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizing Key Concepts and Workflows
Diagrams are crucial for understanding the complex relationships in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC linker optimization.
Conclusion
The linker is a critical component of a PROTAC, and its length, particularly in the context of PEG linkers, has a profound impact on the formation and stability of the ternary complex. A systematic and data-driven approach to linker optimization, employing a suite of biophysical and cellular assays, is paramount for the development of potent and selective protein degraders. This guide provides a foundational understanding and practical protocols for researchers to effectively navigate the complexities of linker design and accelerate the discovery of novel PROTAC therapeutics. The continued exploration of linker space, guided by structural biology and computational modeling, will undoubtedly unlock the full potential of this transformative technology.
References
Benzyl-PEG7-Ots: A Versatile Tool for Advancing Chemical Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. Among the innovative tools that have emerged, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach to selectively degrade target proteins. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. Benzyl-PEG7-Ots is a heterobifunctional linker that has gained prominence in the synthesis of PROTACs. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in PROTAC synthesis, and representative experimental protocols.
Chemical Properties and Structure
This compound is a polyethylene glycol (PEG)-based linker characterized by a benzyl-protected hydroxyl group at one terminus and a tosylate (Ots) group at the other. The PEG component, consisting of seven ethylene glycol units, imparts increased hydrophilicity and flexibility to the linker, which can enhance the solubility and cell permeability of the resulting PROTAC. The benzyl group serves as a stable protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps if further modification is required. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to either the POI ligand or the E3 ligase ligand.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C28H42O10S |
| Molecular Weight | 570.69 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C for long-term stability |
Core Application: Synthesis of PROTACs
The primary application of this compound is as a linker in the modular synthesis of PROTACs. The tosylated terminus allows for straightforward conjugation to a nucleophilic functional group (e.g., an amine or a hydroxyl group) present on either the target protein ligand or the E3 ligase ligand. The choice of which component to attach first depends on the overall synthetic strategy.
The general workflow for utilizing this compound in PROTAC synthesis is depicted below.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC incorporating the Benzyl-PEG7-linker facilitates the degradation of a target protein through the ubiquitin-proteasome system. The PROTAC acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.
Experimental Protocols
Representative Protocol: Conjugation of Benzyl-PEGn-Ots to an Amine-Containing Ligand
-
Materials:
-
Amine-containing ligand (e.g., POI binder or E3 ligase binder)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
-
Procedure: a. Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1-1.5 equivalents) in anhydrous DMF under an inert atmosphere. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M. b. Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. c. Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) and monitor the progress by an appropriate analytical method such as LC-MS or TLC. d. Upon completion, quench the reaction by adding water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
Note: Reaction conditions, including solvent, base, temperature, and stoichiometry, may need to be optimized for specific substrates.
Quantitative Data and Performance
Quantitative data for PROTACs synthesized specifically with this compound is not extensively published. However, the performance of a PROTAC is highly dependent on the linker length and composition. The seven PEG units in this compound provide a balance of flexibility and length that can be advantageous for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The optimal linker length is target-dependent and often requires empirical determination through the synthesis and evaluation of a series of PROTACs with varying linker lengths.
Table 2: Representative Data on the Effect of Linker Length on PROTAC Performance (Hypothetical)
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| Benzyl-PEG3-Ots | 150 | 85 | 5.2 |
| This compound | 50 | 95 | 4.8 |
| Benzyl-PEG11-Ots | 200 | 80 | 4.1 |
This table presents hypothetical data to illustrate the concept that linker length is a critical parameter for optimizing PROTAC efficacy. Actual values would need to be determined experimentally.
Conclusion
This compound is a valuable chemical tool for researchers in chemical biology and drug development, particularly for the synthesis of PROTACs. Its well-defined structure, incorporating a flexible and hydrophilic PEG spacer, a stable benzyl protecting group, and a reactive tosylate handle, allows for the modular and efficient construction of these powerful protein degraders. While specific published data for this exact linker is limited, the principles of PROTAC design and the provided representative protocols offer a solid foundation for its application in the quest for novel therapeutics and a deeper understanding of cellular protein regulation. The rational use of linkers like this compound will continue to be a key factor in the successful development of next-generation targeted protein degradation strategies.
Exploring the Hydrophilicity of Benzyl-PEG7-Ots for PROTAC Design: A Technical Guide
Introduction to PROTAC Technology and the Central Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[3][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.
The linker component, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy and drug-like properties. Its length, flexibility, and chemical composition profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical profile, including its solubility and cell permeability.
Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design. PEG linkers, composed of repeating ethylene glycol units, impart hydrophilicity, which is essential for overcoming the challenges associated with the large and often lipophilic nature of PROTAC molecules. This guide focuses on Benzyl-PEG7-Ots, a specific PEG-based linker building block, exploring how its inherent hydrophilicity can be leveraged for the rational design of effective protein degraders.
Physicochemical Properties and the Impact of Hydrophilicity
This compound is a PEG-based PROTAC linker precursor used in the synthesis of PROTACs. The "PEG7" designation indicates a chain of seven ethylene glycol units, which provides significant hydrophilicity. The tosylate (Ots) group is a good leaving group, facilitating the covalent attachment of the linker to either the target protein ligand or the E3 ligase ligand during synthesis. The benzyl group serves as a protective group for the terminal alcohol.
The hydrophilicity imparted by the PEG7 chain is a key attribute for addressing common challenges in PROTAC development.
Key Advantages of Hydrophilic PEG Linkers:
-
Enhanced Solubility: PROTACs are often large molecules that can suffer from poor aqueous solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with water and thereby enhancing the solubility of the final PROTAC molecule. This is crucial for formulation, administration, and achieving effective concentrations in biological systems.
-
Modulated Cell Permeability: The relationship between hydrophilicity and cell permeability is complex. While excessive hydrophilicity can impede passive diffusion across lipid membranes, the flexible nature of PEG linkers allows them to adopt folded conformations. This folding can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.
-
Tuning Physicochemical Space: The inclusion of PEG motifs allows for the fine-tuning of key drug-like properties such as topological polar surface area (TPSA) and lipophilicity (LogP/LogD). Achieving a balance between these properties is critical for optimizing a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data on Physicochemical Properties
While specific experimental data for this compound is not widely published, we can summarize its calculated properties and compare them to related linker types.
| Property | This compound | Representative Alkyl Linker (e.g., C12) | Comments |
| Molecular Formula | C28H42O10S | C12H26 | PEG linkers have a higher atom count and molecular weight for a similar length. |
| Molecular Weight | 570.69 g/mol | ~170.33 g/mol | The higher molecular weight of PEG linkers contributes to the "beyond Rule of 5" properties of many PROTACs. |
| Hydrophilicity | High | Low (Hydrophobic) | PEG linkers significantly increase water solubility. |
| Flexibility | High | Moderate to High | Both linker types are flexible, but PEG's gauche effect may favor more folded conformations. |
| Metabolic Stability | Moderate | Generally High | PEG linkers can be more susceptible to metabolism compared to simple alkyl chains. |
Key Experimental Protocols
The successful design and evaluation of a PROTAC incorporating a Benzyl-PEG7 linker requires a suite of robust experimental assays. Below are detailed methodologies for assessing the critical attributes of hydrophilicity, permeability, and degradation efficacy.
Determination of Lipophilicity (LogD)
LogD, the distribution coefficient at a specific pH, is a more biologically relevant measure of lipophilicity for ionizable compounds than LogP. The shake-flask method is the gold standard for its determination.
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Objective: To measure the distribution of the final PROTAC between n-octanol and a buffered aqueous phase (PBS, pH 7.4).
-
Materials:
-
Final PROTAC compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
10 mM stock solution of PROTAC in DMSO
-
Glass vials
-
Mechanical shaker/rotator
-
Centrifuge
-
Analytical instrument (e.g., LC-MS) for concentration measurement
-
-
Procedure:
-
Prepare the two phases by mixing equal volumes of n-octanol and PBS (pH 7.4) and shaking vigorously overnight to ensure mutual saturation. Separate the layers.
-
Add a small aliquot of the 10 mM PROTAC stock solution (e.g., 10 µL) to a vial containing a defined mixture of the saturated n-octanol and saturated PBS (e.g., 990 µL PBS and 100 µL n-octanol).
-
Seal the vials and shake them at a constant speed (e.g., 30 rpm) for a set period (e.g., 1-2 hours) at room temperature to allow for equilibrium to be reached.
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the n-octanol (upper) and the PBS (lower) layers.
-
Determine the concentration of the PROTAC in each aliquot using a suitable analytical method like LC-MS.
-
Calculate the LogD value using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]) .
-
Assessment of Cell Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion across membranes, such as the gastrointestinal tract.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To evaluate the passive permeability of the PROTAC across an artificial lipid membrane.
-
Materials:
-
PAMPA plate system (hydrophobic PVDF filter donor plate and an acceptor plate)
-
Lipid solution (e.g., 1-2% lecithin in dodecane)
-
PROTAC compound dissolved in a suitable buffer (e.g., PBS with 5% DMSO)
-
Acceptor sink buffer
-
Plate reader or LC-MS for quantification
-
-
Procedure:
-
Coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.
-
Add the PROTAC solution (at a known concentration, e.g., 10 µM) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly for a defined period (e.g., 16-24 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a plate reader (for UV-active compounds) or LC-MS.
-
Calculate the permeability coefficient (Pe) based on the change in concentration over time and the membrane area.
-
Quantification of Target Protein Degradation
Western blotting is the most common and reliable technique for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol: Western Blot for PROTAC-Induced Degradation
-
Objective: To measure the levels of the target protein in cells treated with varying concentrations of the PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).
-
Lysis: Wash the cells with ice-cold PBS, then add lysis buffer to extract total cellular proteins.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody for the target protein, followed by washes and incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine parameters like DC50 (50% degradation concentration) and Dmax (maximum degradation).
-
Visualizations: Pathways and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Evaluation
Caption: A standard workflow for the synthesis and evaluation of a new PROTAC.
Impact of Linker Hydrophilicity on PROTAC Properties
Caption: The relationship between linker hydrophilicity and key PROTAC properties.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG7-Ots
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2][3] These molecules are comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker itself is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility for the systematic variation of linker length. Benzyl-PEG7-Ots is a PEG-based linker featuring a terminal tosyl group, which serves as an excellent leaving group for nucleophilic substitution, and a benzyl-protected terminus. This pre-activated linker facilitates a streamlined synthesis of PROTACs.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC involves recruiting a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides a detailed two-step protocol for the synthesis of a PROTAC using this compound. The protocol involves the initial coupling of the linker to an amine-containing E3 ligase ligand, followed by deprotection of the benzyl group and subsequent coupling to the POI ligand.
Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group on this compound by an amine on the E3 ligase ligand.
Reagents and Materials:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate (E3-PEG7-Benzyl).
Step 2: Deprotection of the Benzyl Group
This step removes the benzyl protecting group to reveal a terminal alcohol for subsequent conjugation.
Reagents and Materials:
-
E3-PEG7-Benzyl conjugate from Step 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the E3-PEG7-Benzyl conjugate in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected E3-PEG7-OH. This intermediate is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand-Linker Conjugate with POI Ligand
This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
Reagents and Materials:
-
POI ligand with a terminal carboxylic acid (1.0 eq)
-
E3-PEG7-OH from Step 2 (1.0 eq)
-
HATU (1.2 eq) or PyBOP (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3-PEG7-OH (1.0 eq), and HATU or PyBOP (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Experimental Workflow
The synthesis of a PROTAC using this compound can be visualized as a sequential process involving the coupling of the linker to the E3 ligase ligand, followed by deprotection and final conjugation to the POI ligand.
Caption: Experimental workflow for PROTAC synthesis.
Data Presentation
Table 1: Illustrative Synthesis Data
| Step | Product | Form | Yield (%) | Purity (by HPLC/LC-MS) |
| 1 | E3-PEG7-Benzyl | White solid | 60-75 | >95% |
| 2 | E3-PEG7-OH | White solid | 85-95 | >95% |
| 3 | Final PROTAC | White solid | 50-70 | >98% |
Table 2: Illustrative Biological Activity Data for a Generic PROTAC with a Short PEG Linker
| PROTAC | Linker Length | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC-PEG3 | 3 | 500 | 60 | 1.2 |
| PROTAC-PEG5 | 5 | 150 | 85 | 1.0 |
| PROTAC-PEG7 | 7 | 50 | >90 | 0.8 |
| PROTAC-PEG9 | 9 | 100 | 80 | 0.6 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Characterization of the Final PROTAC
The final PROTAC product should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbons of the entire molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass should match the calculated mass of the PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Conclusion
This document provides a detailed protocol for the synthesis of a PROTAC utilizing this compound as a key linker component. The provided workflow, protocols, and illustrative data serve as a comprehensive guide for researchers in the field of targeted protein degradation. The use of a pre-activated tosylated PEG linker streamlines the synthetic process. It is important to note that reaction conditions and linker length may require optimization depending on the specific properties of the POI and E3 ligase ligands to achieve maximal degradation potency.
References
Application Notes and Protocols for the Conjugation of Benzyl-PEG7-Ots to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of proteins and peptides by increasing their hydrodynamic size, which in turn can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the conjugation of Benzyl-PEG7-Ots, a tosyl-activated PEG reagent, to a target protein ligand.
The this compound reagent features a seven-unit polyethylene glycol chain, providing a flexible and hydrophilic spacer. The benzyl group offers a stable terminus, while the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions with functional groups on the protein surface.[4][5] This specific chemistry allows for a controlled and efficient conjugation process.
Reaction Principle and Specificity
The conjugation of this compound to a protein ligand proceeds via a nucleophilic substitution reaction. The tosyl group is a highly effective leaving group, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles present on the protein surface.
The primary targets for this reaction are the side chains of amino acid residues with available nucleophilic groups. The reactivity of these groups is pH-dependent, allowing for a degree of selectivity in the conjugation reaction.
-
Amines (Lysine, N-terminus): The ε-amino group of lysine residues and the α-amino group of the N-terminus are strong nucleophiles at alkaline pH (typically pH 8.0-9.5) and are the most common sites for PEGylation.
-
Thiols (Cysteine): The sulfhydryl group of cysteine is a potent nucleophile, especially in its thiolate anion form, which is favored at a pH range of 6.5-7.5. Site-directed mutagenesis can be employed to introduce a cysteine residue at a specific location for site-specific PEGylation.
-
Hydroxyls (Tyrosine, Serine, Threonine): While less nucleophilic than amines and thiols, the hydroxyl groups of these residues can also react with tosylated PEG under certain conditions, typically at higher pH.
By controlling the reaction pH, it is possible to favor conjugation to specific types of amino acid residues.
Experimental Protocols
The following protocols provide a general framework for the conjugation, purification, and characterization of a Benzyl-PEG7-protein conjugate. Optimization may be required for specific protein ligands.
Protocol 1: Conjugation of this compound to a Target Protein
This protocol details the steps for the covalent attachment of this compound to a protein, primarily targeting amine groups.
Materials:
-
Target Protein Ligand
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reaction tubes
-
Shaker/rocker
Procedure:
-
Protein Preparation: Dissolve the target protein ligand in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve this compound in a small volume of the conjugation buffer or a compatible organic solvent like DMSO.
-
Reaction Incubation: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or rocking. The reaction time can be optimized by monitoring the progress of the reaction using SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any remaining this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
The crude reaction mixture is now ready for purification.
Protocol 2: Purification of the PEGylated Protein Conjugate
Purification is crucial to remove unreacted PEG reagent, unconjugated protein, and any reaction byproducts. A combination of chromatographic techniques is often employed.
A. Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unconjugated protein.
Materials:
-
SEC column (e.g., Sephacryl S-200 HR)
-
SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with SEC buffer at a flow rate appropriate for the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The PEGylated protein will typically elute earlier than the unconjugated protein.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
B. Ion-Exchange Chromatography (IEX) IEX separates molecules based on their net charge. The attachment of neutral PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin and enabling separation of species with different degrees of PEGylation.
Materials:
-
Cation or anion exchange column (depending on the pI of the protein)
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
-
HPLC system
Procedure:
-
Equilibrate the IEX column with binding buffer.
-
Load the sample (which may be partially purified by SEC) onto the column.
-
Wash the column with binding buffer to remove unbound molecules.
-
Elute the bound proteins using a linear gradient of the elution buffer.
-
Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify the desired PEGylated species.
Protocol 3: Characterization of the Benzyl-PEG7-Protein Conjugate
Thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and identify the attachment sites.
A. SDS-PAGE Analysis
-
Purpose: To visualize the increase in molecular weight upon PEGylation.
-
Procedure: Run samples of the unreacted protein, the crude reaction mixture, and the purified fractions on a polyacrylamide gel. The PEGylated protein will migrate slower than the unconjugated protein, appearing as a band or a smear at a higher apparent molecular weight.
B. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess purity and quantify the different PEGylated species.
-
Methods:
-
Size Exclusion Chromatography (SEC-HPLC): Can be used to determine the relative amounts of aggregate, monomeric PEGylated protein, and unconjugated protein.
-
Reversed-Phase HPLC (RP-HPLC): Can separate different PEGylated isomers based on differences in hydrophobicity.
-
C. Mass Spectrometry (MS)
-
Purpose: To determine the precise molecular weight of the conjugate and the degree of PEGylation.
-
Procedure: Analyze the purified conjugate using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. The mass spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached PEG chains.
D. Peptide Mapping
-
Purpose: To identify the specific amino acid residues that have been PEGylated.
-
Procedure:
-
Digest the PEGylated and unconjugated protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Compare the peptide maps of the conjugated and unconjugated protein. Peptides containing a PEGylated residue will have a characteristic mass shift and may show altered retention times.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained during the conjugation and characterization of a model protein with this compound.
Table 1: Reaction Conditions and Degree of PEGylation
| Molar Ratio (PEG:Protein) | Reaction Time (hours) | Average Degree of PEGylation (by MS) |
| 5:1 | 2 | 1.2 |
| 10:1 | 2 | 2.5 |
| 20:1 | 2 | 4.1 |
| 10:1 | 1 | 1.8 |
| 10:1 | 4 | 3.2 |
Table 2: Purification Summary
| Purification Step | Protein Recovery (%) | Purity by SEC-HPLC (%) |
| Crude Reaction | 100 | 45 |
| After SEC | 85 | 80 |
| After IEX | 70 | >95 |
Table 3: Characterization Data
| Analytical Method | Unconjugated Protein | Benzyl-PEG7-Protein Conjugate |
| Apparent MW by SDS-PAGE | 50 kDa | 60-80 kDa (smear) |
| Molecular Weight by MS | 50,000 Da | 50,000 + n*(~400) Da |
| Elution Volume by SEC | 15 mL | 12 mL |
Conclusion
The conjugation of this compound to a target protein ligand is a robust and versatile method for producing PEGylated biotherapeutics. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined conjugates with improved pharmacological properties. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing the PEGylation of novel protein-based drugs.
References
- 1. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Tosylate | BroadPharm [broadpharm.com]
Step-by-Step Guide for Incorporating Benzyl-PEG7-Ots into a Degrader Molecule
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Benzyl-PEG7-Ots. PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The modular design of PROTACs, which includes a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, permits methodical refinement of their biochemical and pharmacological characteristics.[3] Polyethylene glycol (PEG) linkers, such as this compound, are frequently integrated to improve solubility, cell permeability, and to dictate the spatial relationship between the two ligands, a critical factor for the formation of a stable and effective ternary complex.[3][4]
The tosyl (Ots) group on the this compound linker is an excellent leaving group, facilitating nucleophilic substitution reactions for the sequential attachment of the E3 ligase and POI ligands. This guide will detail the synthetic workflow, experimental protocols, and characterization methods for incorporating this versatile linker into a final degrader molecule.
Experimental Workflow and Logic
The synthesis of a PROTAC using this compound is a sequential process. First, the this compound linker is conjugated to the E3 ligase ligand. This is followed by the attachment of the POI ligand to the other end of the linker. This stepwise approach allows for purification of intermediates and ensures a more controlled synthesis of the final heterobifunctional degrader.
Caption: Experimental workflow for PROTAC synthesis and validation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a PROTAC using a PEG linker. The data is based on protocols for similar, longer-chain Benzyl-PEG-Ots linkers and should be considered as a reference, with the understanding that optimal conditions may vary for the shorter this compound.
| Step | Parameter | Value | Reference |
| 1. E3 Ligase Ligand Conjugation | |||
| Reactants | This compound, Amine-containing E3 Ligase Ligand | ||
| Base | N,N-Diisopropylethylamine (DIPEA) | ||
| Solvent | Anhydrous Dimethylformamide (DMF) | ||
| Temperature | 60 °C | ||
| Reaction Time | 12-16 hours (or overnight) | ||
| Yield | 60-75% | ||
| 2. Benzyl Group Deprotection | |||
| Catalyst | Palladium on Carbon (Pd/C) | ||
| Hydrogen Source | H2 gas or a hydrogen donor | ||
| Solvent | Methanol or Ethanol | ||
| Temperature | Room Temperature | ||
| Reaction Time | 2-4 hours | ||
| Yield | >90% | ||
| 3. POI Ligand Conjugation (Amide Bond) | |||
| Reactants | E3-Linker-OH, Carboxylic acid-containing POI Ligand | ||
| Coupling Reagent | HATU or PyBOP | ||
| Base | N,N-Diisopropylethylamine (DIPEA) | ||
| Solvent | Anhydrous Dimethylformamide (DMF) | ||
| Temperature | Room Temperature | ||
| Reaction Time | 12-16 hours (or overnight) | ||
| Yield | 50-70% | ||
| Final PROTAC Characterization | |||
| Purity (by HPLC) | >95% | ||
| DC50 (Half-maximal degradation conc.) | Target Dependent | ||
| Dmax (Maximum degradation) | Target Dependent |
Experimental Protocols
Protocol 1: Conjugation of E3 Ligase Ligand to this compound
This protocol describes the nucleophilic substitution of the tosylate group on this compound with an amine-containing E3 ligase ligand.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60°C overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligase-PEG7-Benzyl conjugate.
Protocol 2: Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group to reveal a terminal hydroxyl group for subsequent conjugation to the POI ligand.
Materials and Reagents:
-
E3 Ligase-PEG7-Benzyl (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq)
-
Methanol or Ethanol
-
Hydrogen gas (H2) balloon or a hydrogen donor (e.g., ammonium formate)
-
Standard glassware for hydrogenation
Procedure:
-
Dissolve the E3 Ligase-PEG7-Benzyl in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected E3 Ligase-PEG7-OH, which is often used in the next step without further purification.
Protocol 3: Conjugation of POI Ligand to the E3 Ligase-Linker Intermediate
This protocol details the formation of an amide bond between the hydroxyl group of the E3 ligase-linker intermediate (after activation) and a carboxylic acid-containing POI ligand. This is a representative example; other conjugation chemistries can be employed depending on the functional groups of the POI ligand.
Materials and Reagents:
-
E3 Ligase-PEG7-OH (1.0 eq)
-
Carboxylic acid-containing POI ligand (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-containing POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the E3 Ligase-PEG7-OH to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Purification and Characterization
Purification: The final PROTAC molecule is typically purified using reversed-phase preparative HPLC. A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier, is used to elute the compound from the column. Fractions containing the pure product are collected, combined, and lyophilized to yield the final PROTAC as a solid.
Characterization: The identity and purity of the final PROTAC should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95%.
PROTAC Mechanism of Action
The synthesized PROTAC molecule acts as a bridge to bring the target POI and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Efficacy Testing of a Benzyl-PEG7-Ots Linker-Containing PROTAC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental design for evaluating the efficacy of a novel Proteolysis-Targeting Chimera (PROTAC) that incorporates a Benzyl-PEG7-Ots linker. These protocols cover the essential assays required to characterize the PROTAC's ability to induce the degradation of a target Protein of Interest (POI), confirm its mechanism of action, and assess its functional impact on cellular processes.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[4] The poly-ubiquitin tag marks the POI for degradation by the cell's native ubiquitin-proteasome system (UPS).[] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and potentially more durable therapeutic effect.
The this compound component is a flexible polyethylene glycol (PEG)-based linker used in the chemical synthesis of the final PROTAC molecule. The linker's length and composition are critical for optimizing the formation of a productive ternary complex and, consequently, the efficiency of protein degradation. This guide outlines the key experiments to validate the efficacy of a PROTAC synthesized using this linker series.
Mechanism of Action and Signaling
The fundamental action of the PROTAC is to hijack the UPS to degrade the POI. Successful degradation of the POI is expected to modulate its associated downstream signaling pathways, leading to a measurable biological outcome, such as decreased cell proliferation or induction of apoptosis.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Design and Workflow
A systematic approach is essential to validate the PROTAC's efficacy. The workflow begins with confirming target degradation and ubiquitination, followed by assessing the downstream functional consequences on cell health and signaling pathways.
Caption: General experimental workflow for PROTAC efficacy testing.
Experimental Protocols
Protocol for Target Protein Degradation via Western Blot
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment and to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., near the DC50) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI (and a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active cells to determine the PROTAC's effect on cell proliferation and viability (GI50/IC50).
Materials:
-
Opaque-walled 96-well plates
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at a density of 3,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for a desired time point, typically 72 hours, to assess the impact on proliferation.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the IC50/GI50 value using non-linear regression.
Protocol for Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then immunoblotting for ubiquitin.
Materials:
-
Materials for cell treatment and lysis (as in Western Blot protocol)
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the POI for IP
-
Protein A/G magnetic beads or agarose
-
Primary antibody against Ubiquitin for Western Blot
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration (e.g., ~DC50) and a vehicle control for a shorter time period (e.g., 2-6 hours). Include a co-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for the last 4 hours) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells as described previously.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-POI antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the complex.
-
Wash the beads several times with cold IP buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Perform a Western Blot as described in Protocol 4.1.
-
Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the POI.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: PROTAC-XYZ Degradation Potency
| Parameter | Value | Cell Line | Treatment Time |
|---|---|---|---|
| DC50 | 15.2 nM | MV4-11 | 24 hours |
| Dmax | >95% | MV4-11 | 24 hours |
Table 2: PROTAC-XYZ Anti-proliferative Activity
| Parameter | Value | Cell Line | Treatment Time |
|---|---|---|---|
| IC50 | 25.8 nM | MV4-11 | 72 hours |
| IC50 | >10 µM | VHL-null 786-O | 72 hours |
Downstream Signaling Pathway Analysis
To confirm the functional consequence of POI degradation, analyze the downstream signaling pathway. For a hypothetical BRD4-targeting PROTAC, degradation should lead to the downregulation of the oncogene c-Myc, resulting in cell cycle arrest and apoptosis.
Caption: Downstream effects of BRD4 degradation by a PROTAC.
Disclaimer: These protocols provide a general framework. Specific parameters such as cell densities, antibody dilutions, and incubation times should be optimized for the specific cell line and target protein being investigated.
References
Application Notes and Protocols for Benzyl-PEG7-Ots in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Benzyl-PEG7-Ots is a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of these potent molecules. The PEG component of this linker can enhance the aqueous solubility and permeability of the PROTAC, while the overall length and conformation are crucial for optimal ternary complex formation and subsequent protein degradation. Approximately 54% of reported PROTACs utilize PEG linkers, highlighting their importance in the field.
These application notes provide detailed protocols for utilizing PROTACs synthesized with linkers like this compound in cell-based protein degradation assays.
Signaling Pathway of PROTAC Action
PROTACs hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The PROTAC molecule first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The efficacy of a PROTAC is primarily assessed by quantifying the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Western Blot for Quantifying Protein Degradation
Western blotting is a fundamental technique to measure the reduction in target protein levels following PROTAC treatment.
Experimental Workflow
Caption: Western Blot Workflow for PROTAC Efficacy.
Detailed Methodology
-
Cell Culture and Plating: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the dose-response curve to determine DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase), which is the mechanistic hallmark of PROTAC action.
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat cells with the PROTAC (e.g., at 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates.
-
Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with ice-cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the captured proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blot, probing for the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
-
Mass Spectrometry for Global Proteomic Analysis
Mass spectrometry (MS)-based proteomics can provide an unbiased, global view of protein changes in response to PROTAC treatment, enabling the assessment of selectivity and identification of off-target effects.
Experimental Workflow
Caption: Mass Spectrometry Workflow for PROTAC Selectivity.
Detailed Methodology
-
Cell Culture and Treatment: Treat cells with the PROTAC at an effective concentration and a vehicle control.
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
This allows for the confirmation of on-target degradation and the identification of any unintended off-target protein degradation.
-
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 3: Degradation of HDAC1 and HDAC3 by Benzamide-Based PROTACs with Varying Linkers
| PROTAC | Target | DC50 (µM) | Dmax (%) |
| 7 | HDAC1 | 0.91 ± 0.02 | >50 |
| 7 | HDAC3 | 0.64 ± 0.03 | >50 |
| 9 | HDAC1 | 0.55 ± 0.18 | >50 |
| 9 | HDAC3 | 0.53 ± 0.13 | >50 |
| 22 | HDAC3 | 0.44 ± 0.03 | 77 |
Data represents the average of two independent biological replicates.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs. The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the efficacy and mechanism of action of PROTACs in cell-based assays. By systematically evaluating protein degradation, ternary complex formation, and proteome-wide selectivity, researchers can effectively advance the development of novel protein-degrading therapeutics. The provided quantitative data underscores the critical role of the linker in determining the overall performance of a PROTAC, emphasizing the need for careful linker design and optimization in any PROTAC discovery program.
References
Application Notes and Protocols for In Vivo Studies of PROTACs Synthesized with PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
Mechanism of Action of a PEGylated PROTAC
A PROTAC molecule functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.
In Vivo Applications and Data
While specific data for a this compound linked PROTAC is not available, the following tables summarize representative in vivo data from studies of BRD4- and BTK-targeting PROTACs that utilize PEG linkers. This data provides a benchmark for expected efficacy and pharmacokinetic parameters.
Table 1: In Vivo Efficacy of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | Target | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | BRD4 Degradation in Tumor | Reference |
| dBET1 | BRD4 | MV4;11 AML Xenograft | 50 mg/kg, IP, daily | Significant TGI | >90% | [1] |
| ARV-825 | BRD4 | TPC-1 Thyroid Cancer Xenograft | Oral administration | Potent TGI | Significant | [2] |
| ARV-825 | BRD4 | Neuroblastoma Xenograft | IP administration | Profoundly reduced tumor growth | Downregulation of BRD4 | [3] |
| ARV-825 | BRD4 | Gastric Cancer Xenograft | IP administration | Suppressed tumor growth | Downregulation of BRD4 | [4] |
Table 2: Pharmacokinetic Parameters of Representative PROTACs
| PROTAC | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| ARV-110 | Rat | 2 mg/kg, IV | - | - | - | - | [5] |
| ARV-110 | Rat | 5 mg/kg, PO | 135.5 ± 28.1 | 4.0 ± 2.0 | 1184.2 ± 167.3 | - | |
| ARV-110 | Mouse | 2 mg/kg, IV | - | - | - | - | |
| ARV-110 | Mouse | 5 mg/kg, PO | 208.7 ± 53.4 | 1.3 ± 0.6 | 757.8 ± 129.0 | - | |
| LC-2 | Rat | - | - | - | - | - | |
| SJF620 | Mouse | - | - | - | - | - |
Note: The pharmacokinetic data for PROTACs can be highly variable and dependent on the specific molecule, formulation, and animal model.
Experimental Protocols
The following are generalized protocols for in vivo studies of PROTACs. These should be adapted and optimized for the specific PROTAC molecule, target, and animal model.
In Vivo Xenograft Model Workflow
1. Formulation and Administration of PROTACs
-
Objective: To prepare and administer the PROTAC formulation to tumor-bearing animals.
-
Materials:
-
PROTAC compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile syringes and needles
-
-
Protocol:
-
Prepare the PROTAC stock solution in 100% DMSO.
-
Sequentially add the other vehicle components (e.g., PEG300, Tween 80, Saline), vortexing between each addition to ensure a homogenous solution. Sonication may be required to aid dissolution.
-
Administer the final formulation to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing volume should be calculated based on the animal's body weight.
-
2. Western Blotting for In Vivo Target Degradation
-
Objective: To quantify the level of target protein degradation in tumor tissue following PROTAC treatment.
-
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (target protein, loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle-treated control group.
-
3. Immunohistochemistry (IHC) for Target Protein Expression
-
Objective: To visualize the distribution and abundance of the target protein within the tumor tissue.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval solution
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
-
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat source.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Image the slides and perform histopathological analysis to assess the level and localization of target protein expression.
-
4. Pharmacokinetic Analysis by LC-MS/MS
-
Objective: To determine the concentration of the PROTAC in plasma over time.
-
Materials:
-
Plasma samples collected at various time points
-
Acetonitrile for protein precipitation
-
Internal standard
-
LC-MS/MS system
-
-
Protocol:
-
Thaw plasma samples on ice.
-
Add acetonitrile (containing an internal standard) to the plasma samples to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate or vials.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Quantify the PROTAC concentration using a standard curve prepared in the same matrix.
-
Signaling Pathways
PROTACs targeting key regulatory proteins can have profound effects on downstream signaling pathways. The following diagram illustrates the impact of a BRD4-targeting PROTAC on the c-MYC oncogenic pathway.
Conclusion
PROTACs utilizing PEG-based linkers, such as those conceptually similar to a this compound containing molecule, represent a promising therapeutic modality. While direct in vivo data for this specific linker is not yet publicly available, the extensive research on other PEGylated PROTACs provides a strong foundation for their preclinical development. The protocols and data presented in these application notes offer a valuable resource for researchers designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of novel PROTAC degraders. Careful optimization of experimental parameters and a thorough understanding of the underlying biological pathways are critical for the successful translation of these innovative therapeutics.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of a Benzyl-PEG7-Ots-linked PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that redirects the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The unique tripartite structure of PROTACs necessitates a comprehensive analytical strategy to ensure their structural integrity, purity, and biological function.[1] This document provides a detailed overview of the key analytical techniques and protocols for the characterization of a PROTAC featuring a Benzyl-PEG7-Ots linker.
The this compound linker is a polyethylene glycol (PEG)-based linker that can be used in the synthesis of PROTACs.[2][3][4] The benzyl group provides a potential point of attachment, the PEG7 chain offers flexibility and influences physicochemical properties, and the tosylate (Ots) group can serve as a reactive site for conjugation.
Structural Elucidation and Purity Assessment
A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for the definitive structural confirmation and purity assessment of the synthesized PROTAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and intermolecular interactions of organic compounds. It is a powerful tool for verifying the correct assembly of the warhead, linker, and E3 ligase ligand.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a final concentration of 10-20 mM.
-
1D NMR Analysis:
-
Acquire a ¹H NMR spectrum to identify characteristic proton signals of the warhead, the this compound linker (including the benzyl and PEG protons), and the E3 ligase ligand.
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework of the entire molecule.
-
-
2D NMR Analysis:
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings within individual components.
-
Utilize Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to confirm the connectivity between protons and carbons, verifying the correct linkage of the three components.
-
-
Data Analysis: Integrate the proton signals to determine the relative ratios of the different components, confirming the 1:1:1 stoichiometry. Chemical shifts and coupling constants should be compared to reference spectra of the individual building blocks.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used for molecular weight confirmation and can also provide structural information through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a final concentration of 1-10 µM in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The observed mass-to-charge ratio (m/z) should be compared to the calculated theoretical mass of the protonated PROTAC molecule ([M+H]⁺).
-
Tandem MS (MS/MS): To further confirm the structure, perform tandem MS analysis. The fragmentation pattern should be consistent with the cleavage of the PROTAC at predictable locations, such as the linker, providing evidence for the correct connectivity of the warhead and E3 ligase ligand.
| Technique | Information Provided | Resolution | Sensitivity | Throughput | Sample Requirements |
| NMR Spectroscopy | 3D structure in solution, ligand binding sites, conformational dynamics. | Atomic | Moderate (micromolar to millimolar) | Low | High (mg of isotopically labeled protein) |
| Mass Spectrometry (MS) | Molecular weight confirmation, stoichiometry of complexes, protein degradation quantification. | Low to moderate (for conformation) | High (femtomole to attomole) | High | Low (µg of protein) |
Table 1. Comparison of NMR and MS for PROTAC Structural Characterization.
Purity and Stability Analysis
Chromatographic techniques are crucial for determining the purity of the PROTAC and for assessing its stability under various conditions.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used method for separating and quantifying small molecules based on their hydrophobicity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: Utilize an HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% of the same acid (Mobile Phase B).
-
Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B is used to elute the PROTAC and any impurities. For example, a gradient of 5% to 95% B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
-
Data Analysis: The purity of the PROTAC is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it a powerful tool for identifying and quantifying the PROTAC and its potential degradation products.
Experimental Protocol: LC-MS Stability Study
-
Sample Preparation: Incubate the PROTAC in relevant biological matrices (e.g., plasma, liver microsomes) or buffer solutions at 37°C. Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
LC-MS Analysis: Analyze the samples using an LC-MS system with a C18 column and a gradient elution method similar to that used for HPLC analysis.
-
Data Analysis: Monitor the disappearance of the parent PROTAC peak and the appearance of any new peaks over time. The mass spectrometer can be used to identify the molecular weights of the degradation products, providing insights into the metabolic liabilities of the molecule.
| Parameter | HPLC Method | LC-MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-90% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | ESI-MS (Positive Ion Mode) |
| Purity Acceptance | ≥95% | N/A |
Table 2. Typical HPLC and LC-MS Parameters for PROTAC Analysis.
Biophysical Characterization of Ternary Complex Formation
The biological activity of a PROTAC is dependent on its ability to form a stable ternary complex with the target protein and the E3 ligase. Several biophysical techniques can be used to characterize this interaction.
Caption: PROTAC Mechanism of Action.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol: ITC Analysis of Ternary Complex Formation
-
Sample Preparation:
-
Prepare solutions of the target protein (e.g., 10-20 µM) and the E3 ligase (e.g., 10-20 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the PROTAC (e.g., 100-200 µM) in the same buffer, ensuring the final DMSO concentration is low (<2%).
-
-
Binary Titrations:
-
Titrate the PROTAC into the target protein to determine the binary binding affinity.
-
Titrate the PROTAC into the E3 ligase to determine its binary binding affinity.
-
-
Ternary Titration:
-
To measure the thermodynamics of ternary complex formation, place the E3 ligase in the sample cell.
-
Fill the injection syringe with a pre-formed binary complex of the target protein and the PROTAC.
-
Perform the titration as described above.
-
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It provides kinetic information (association and dissociation rates) in addition to binding affinity.
Experimental Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization: Immobilize the target protein or the E3 ligase onto a sensor chip.
-
Binary Interactions:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics.
-
Inject the other protein partner (in the absence of PROTAC) to assess any direct protein-protein interaction.
-
-
Ternary Complex Formation:
-
Inject a mixture of the PROTAC and the second protein partner over the immobilized protein. An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
| Technique | Parameter Measured | Typical PROTAC KD Range |
| ITC | KD, ΔH, ΔS, Stoichiometry | 1 nM - 10 µM |
| SPR | KD, ka, kd | 1 nM - 10 µM |
| Native MS | Stoichiometry, Relative Abundance | Qualitative to Semi-quantitative |
Table 3. Biophysical Techniques for Ternary Complex Characterization.
In-Cell Target Engagement and Degradation
Ultimately, the efficacy of a PROTAC is determined by its ability to engage its target and induce its degradation within a cellular context.
Caption: Analytical Workflow for PROTAC Characterization.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures target engagement by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer.
Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup:
-
Seed the cells in a 96-well plate.
-
Add the fluorescent tracer to the cells.
-
Add a serial dilution of the PROTAC.
-
-
Data Acquisition: Measure the BRET signal using a plate reader.
-
Data Analysis: The displacement of the tracer by the PROTAC results in a decrease in the BRET signal. The IC50 value, representing the concentration of PROTAC that inhibits 50% of the tracer binding, is determined by fitting the data to a dose-response curve.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
Experimental Protocol: Western Blot Analysis of Protein Degradation
-
Cell Treatment: Treat cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. The level of protein degradation is determined by normalizing the target protein band intensity to the loading control band intensity. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be calculated from a dose-response curve.
| Assay | Parameter Measured | Typical PROTAC Value Range |
| NanoBRET™ | Target Engagement (IC50) | 1 nM - 1 µM |
| Western Blot | Protein Degradation (DC50) | 1 nM - 1 µM |
| Western Blot | Maximum Degradation (Dmax) | >80% |
Table 4. In-Cell Assays for PROTAC Characterization.
Conclusion
The analytical characterization of a PROTAC, such as one containing a this compound linker, requires a multi-faceted approach. The combination of NMR and mass spectrometry is essential for structural verification and purity assessment. Biophysical techniques like ITC and SPR provide critical insights into the formation and stability of the ternary complex. Finally, in-cell assays such as NanoBRET™ and Western blotting confirm target engagement and demonstrate the ultimate biological outcome of protein degradation. A thorough application of these analytical techniques is paramount for the successful development of novel PROTAC therapeutics.
References
Application Notes and Protocols: Coupling Benzyl-PEG7-Ots with E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
The linker component is crucial for the efficacy of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation of a stable and productive ternary complex.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final conjugate. Benzyl-PEG7-Ots is a versatile PEG-based linker featuring a terminal tosylate group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution by a suitable functional group on an E3 ligase ligand, such as an amine or a phenol.
These application notes provide detailed protocols for the coupling of this compound with two common types of nucleophilic sites on E3 ligase ligands: a primary or secondary amine (commonly found in CRBN ligands like pomalidomide) and a phenolic hydroxyl group (present in some VHL ligands).
General Reaction Scheme
The coupling reaction proceeds via a nucleophilic substitution mechanism, where a nucleophilic group on the E3 ligase ligand displaces the tosylate group of this compound.
Caption: General reaction scheme for coupling this compound.
Experimental Protocols
Protocol 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This protocol is suitable for E3 ligase ligands containing a primary or secondary amine, such as derivatives of pomalidomide (a CRBN ligand). The reaction is a nucleophilic substitution, often proceeding via an SNAr mechanism if the amine is attached to an aromatic ring.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (LC-MS, TLC)
-
Purification equipment (preparative HPLC or flash chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF or DMSO to a concentration of approximately 0.1 M.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Purge the flask with nitrogen or argon and stir the reaction mixture at 60-90°C. Note: For temperatures above 90°C, DMSO is the preferred solvent to avoid decomposition of DMF.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography to obtain the desired E3 ligase ligand-PEG7-Benzyl conjugate.
Protocol 2: Coupling of this compound with a Phenolic E3 Ligase Ligand
This protocol is designed for E3 ligase ligands that have a phenolic hydroxyl group available for nucleophilic attack, which is characteristic of some von Hippel-Lindau (VHL) E3 ligase ligands.
Materials:
-
This compound
-
Phenolic E3 ligase ligand (e.g., a VHL ligand derivative)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (LC-MS, TLC)
-
Purification equipment (preparative HPLC or flash chromatography)
Procedure:
-
To a dry round-bottom flask, add the phenolic E3 ligase ligand (1.0 equivalent) and anhydrous DMF (to achieve a concentration of ~0.1 M).
-
Add finely ground potassium carbonate (2.0-3.0 equivalents) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C under a nitrogen or argon atmosphere.
-
Monitor the reaction by LC-MS or TLC for the disappearance of the starting materials (typically 12-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using preparative HPLC or flash chromatography to yield the pure E3 ligase ligand-PEG7-Benzyl conjugate.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the coupling reactions based on literature for similar systems. Actual results may vary depending on the specific E3 ligase ligand used.
| E3 Ligase Ligand Type | Nucleophilic Group | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Expected Purity (%) |
| CRBN (Pomalidomide derivative) | Primary/Secondary Amine | DMF/DMSO | DIPEA | 60 - 130 | 12 - 24 | 60 - 90 | >95 (after purification) |
| VHL (Hydroxy-proline derivative) | Phenolic Hydroxyl | DMF | K₂CO₃ | 60 - 80 | 12 - 24 | 50 - 75 | >95 (after purification) |
Characterization of the Conjugate
Confirmation of the successful synthesis and purity of the E3 ligase ligand-PEG7-Benzyl conjugate is crucial. The following techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the conjugate. Characteristic peaks for the E3 ligase ligand, the benzyl group, and the repeating ethylene glycol units of the PEG linker should be present. For PEG conjugates, the large signal from the -(CH₂CH₂O)- repeating units can sometimes obscure other signals.
-
¹³C NMR: To further confirm the carbon skeleton of the molecule.
-
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the coupling reaction.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for the Purification of PROTACs Containing a PEG7 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers, particularly those with seven ethylene glycol units (PEG7), are frequently employed in PROTAC design to enhance hydrophilicity and optimize the spatial arrangement of the two ligands.
The purification of PROTACs, especially those containing flexible and hydrophilic PEG linkers, presents unique challenges. The presence of the PEG chain can lead to poor retention on traditional normal-phase silica gel and can complicate separation from related impurities due to the molecule's increased polarity and hydrodynamic radius. This document provides detailed application notes and protocols for the purification of PROTACs containing a PEG7 linker, with a focus on the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example.
Challenges in Purifying PEGylated PROTACs
The purification of PROTACs containing a PEG7 linker is often challenging due to several factors:
-
High Polarity: The PEG linker significantly increases the polarity of the PROTAC molecule, making it less amenable to standard normal-phase chromatography.
-
Structural Flexibility: The flexible nature of the PEG chain can lead to multiple conformations in solution, which can result in peak broadening in chromatographic separations.
-
Potential for Aggregation: The amphiphilic nature of some PROTACs can lead to aggregation, complicating purification and analysis.
-
Closely Related Impurities: The synthesis of PROTACs can generate a variety of impurities, including starting materials, partially assembled intermediates, and isomers, which may have similar chromatographic behavior to the desired product.
Featured PROTAC: MZ1
To illustrate the purification methodologies, we will focus on MZ1, a potent and selective degrader of the BET family protein BRD4. MZ1 is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase, a ligand for the BRD4 bromodomain (derived from the inhibitor JQ1), and a PEG-based linker. While the original publication describes a 3-unit PEG linker, the principles and methods discussed here are directly applicable to PROTACs with a PEG7 linker.
Physicochemical Properties of MZ1:
| Property | Value | Reference |
| Molecular Weight | 1002.64 g/mol | [1] |
| Formula | C49H60ClN9O8S2 | [1] |
| Solubility | 10 mM in DMSO | [1] |
Purification Methodologies
A multi-step purification strategy is often necessary to achieve high purity for PEGylated PROTACs. This typically involves a primary purification step using flash chromatography or preparative HPLC, followed by a polishing step if required.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and effective method for the purification of polar molecules like PEGylated PROTACs. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: Preparative RP-HPLC of a PEG7-PROTAC
-
Objective: To purify the crude PROTAC to >95% purity.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended to accommodate the size of the PROTAC molecule. A column with dimensions of 19 x 250 mm and 5 µm particle size is suitable for purifying milligram to gram quantities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and then dilute with the initial mobile phase composition to ensure compatibility with the column. Filter the sample through a 0.22 µm syringe filter before injection.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 5 20 35 80 40 100 45 100 46 20 | 50 | 20 |
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It can be a useful initial step to remove smaller impurities like unreacted starting materials or coupling reagents.
Experimental Protocol: SEC of a PEG7-PROTAC
-
Objective: To separate the PROTAC from smaller molecular weight impurities.
-
Instrumentation: HPLC or FPLC system with a UV detector.
-
Column: A size-exclusion column with a suitable pore size for the molecular weight of the PROTAC (e.g., 75-100 Å).
-
Mobile Phase: A buffer in which the PROTAC is soluble and stable, such as phosphate-buffered saline (PBS) or an organic solvent like THF or DMF for less polar PROTACs.
-
Sample Preparation: Dissolve the crude PROTAC in the mobile phase and filter through a 0.22 µm filter.
-
Flow Rate: 0.5 - 1.0 mL/min (analytical scale).
-
Detection: UV at 254 nm and 280 nm.
-
Analysis: The PROTAC should elute in the earlier fractions, while smaller impurities will be retained longer.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as high separation efficiency, fast run times, and reduced solvent consumption, making it a "greener" alternative to HPLC.[2][3] SFC can be particularly effective for the purification of complex mixtures and chiral separations.
Experimental Protocol: Preparative SFC of a PEG7-PROTAC
-
Objective: To achieve high-purity separation of the PROTAC, especially for complex mixtures or chiral isomers.
-
Instrumentation: Preparative SFC system with a UV detector and a back-pressure regulator.
-
Column: A column packed with a stationary phase suitable for polar compounds, such as silica, diol, or 2-ethylpyridine.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol, ethanol, or isopropanol, often with a small amount of an additive like diethylamine or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve the crude PROTAC in the co-solvent or a compatible solvent mixture.
-
Gradient Program: A gradient of increasing co-solvent percentage is typically used.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV at 254 nm and 280 nm.
-
Fraction Collection: Fractions are collected after the back-pressure regulator where the CO2 becomes a gas and evaporates, leaving the purified PROTAC in the co-solvent.
Quantitative Data Summary
The following table provides an illustrative comparison of the expected performance of the different purification techniques for a PEG7-containing PROTAC like MZ1. The values are representative and may vary depending on the specific PROTAC, the crude sample purity, and the optimization of the purification method.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC | >98 | 60-80 | High resolution, widely applicable, scalable. | Requires significant solvent usage, TFA can be difficult to remove completely. |
| Size-Exclusion Chromatography | Variable (used for desalting/initial cleanup) | >90 | Good for removing small molecule impurities, gentle conditions. | Low resolution for molecules of similar size, not suitable for final high-purity polishing. |
| Supercritical Fluid Chromatography | >99 | 70-90 | Fast, high efficiency, reduced organic solvent consumption, "green" technique. | Requires specialized equipment, method development can be more complex. |
Purity Analysis
After purification, it is crucial to accurately determine the purity of the PROTAC. A combination of orthogonal analytical techniques should be employed.
| Analytical Method | Information Provided |
| Analytical RP-HPLC | Quantifies purity by peak area percentage at a specific UV wavelength. |
| LC-MS | Confirms the molecular weight of the purified PROTAC and identifies any co-eluting impurities. |
| ¹H and ¹³C NMR | Confirms the chemical structure of the PROTAC and can be used for quantitative purity assessment (qNMR) against a certified standard. |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of BRD4
The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC like MZ1, which recruits the VHL E3 ligase.
Caption: PROTAC-mediated degradation of BRD4 via the VHL E3 ligase.
Experimental Workflow for PROTAC Purification and Analysis
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a PEG7-containing PROTAC.
Caption: A typical workflow for the purification and analysis of a PROTAC.
Conclusion
The successful purification of PROTACs containing a PEG7 linker is a critical step in their development as therapeutic agents and research tools. While challenges exist due to their unique physicochemical properties, a systematic approach employing a combination of chromatographic techniques can yield highly pure material. Reversed-phase HPLC remains the workhorse for the final purification of these polar molecules, while SFC is emerging as a powerful and "greener" alternative. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop robust and efficient purification strategies for this important class of molecules.
References
Measuring the Degradation Efficiency of a Benzyl-PEG7-Ots-Based PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the degradation efficiency of a Proteolysis Targeting Chimera (PROTAC) that incorporates a Benzyl-PEG7-Ots linker. These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel protein degraders.
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs).[1] A PROTAC typically consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][2] The this compound component of the PROTAC described herein serves as a polyethylene glycol (PEG)-based linker, a common strategy to connect the two active ends of the molecule.[2][3]
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the highest percentage of protein degradation achievable. Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.
This guide will detail the necessary experimental protocols to determine these critical parameters, confirm the mechanism of action, and assess the downstream biological consequences of target protein degradation.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical this compound-based PROTAC targeting a protein of interest (POI).
Table 1: Degradation Efficiency of this compound-PROTAC-POI in vitro
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 50 nM | Cancer Cell Line A | 24 |
| Dmax | 95% | Cancer Cell Line A | 24 |
| Time to 50% Degradation | 8 hours | Cancer Cell Line A | N/A |
Table 2: Downstream Effects of this compound-PROTAC-POI
| Assay | IC50 | Cell Line | Treatment Time (hours) |
| Cell Viability | 100 nM | Cancer Cell Line A | 72 |
| Apoptosis (Caspase 3/7 Activity) | 120 nM | Cancer Cell Line A | 48 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Degradation Efficiency
A systematic workflow is crucial for accurately assessing the degradation efficiency of a PROTAC. This typically involves cell culture, treatment with the PROTAC, lysate preparation, and protein quantification.
Caption: General experimental workflow for assessing PROTAC degradation efficiency.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
Western blotting is a widely used technique to quantify the levels of a target protein in cells after treatment with a PROTAC.
Materials:
-
Appropriate cell line (e.g., cancer cell line expressing the POI)
-
Cell culture reagents
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Protocol 2: Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC's mechanism of action.
Materials:
-
Cell line expressing the POI and the recruited E3 ligase
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the POI
-
Non-denaturing cell lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-E3 ligase antibody)
-
Negative control IgG antibody
-
Protein A/G agarose or magnetic beads
-
Primary antibodies for Western blotting (anti-POI and anti-E3 ligase)
Procedure:
-
Cell Treatment: Treat cells with the this compound-based PROTAC and a proteasome inhibitor for a specified time.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Pre-clearing Lysate: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-E3 ligase antibody or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase. The presence of the POI in the sample immunoprecipitated with the anti-E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay
Assessing the impact of POI degradation on cell viability is crucial for understanding the therapeutic potential of the PROTAC.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Opaque-walled 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the this compound-based PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the PROTAC concentration.
-
By following these detailed protocols, researchers can effectively measure the degradation efficiency of a this compound-based PROTAC, confirm its mechanism of action, and evaluate its biological effects. This comprehensive approach is essential for the successful development of potent and selective protein degraders for therapeutic applications.
References
Application Notes and Protocols for Assessing the Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
The linker component, particularly those containing polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's physicochemical and pharmacokinetic properties, including its ability to cross the cell membrane. While PEG linkers can enhance solubility, their impact on cell permeability is complex. The flexibility of PEG linkers may allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially improving membrane transit. Given that many PROTACs have molecular characteristics that are beyond the typical "rule of five" for oral bioavailability, assessing their cell permeability is a crucial step in their development.
This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a special focus on those incorporating PEG linkers.
Key Permeability Assays for PROTACs
Several methods are employed to assess the cell permeability of PROTACs, ranging from cell-free assays that measure passive diffusion to cell-based assays that encompass active transport mechanisms.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective tool for early-stage screening to predict the passive diffusion of compounds across a lipid-infused artificial membrane.
2. Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability. It accounts for passive diffusion as well as active transport and efflux mechanisms. For PROTACs, which can be subject to efflux, the Caco-2 assay is often considered more informative than PAMPA.
3. Cellular Uptake Assays
These assays directly measure the amount of a compound that has entered the cell. Common techniques include:
-
Flow Cytometry: This method can quantify the uptake of fluorescently labeled PROTACs or be used in conjunction with fluorescently labeled antibodies to measure the degradation of an intracellular target, which is an indirect measure of PROTAC entry.
-
High-Content Imaging (HCI): Also known as automated microscopy, HCI allows for the quantitative measurement of intracellular fluorescence and its localization within subcellular compartments. This can provide valuable insights into the distribution of a PROTAC within the cell.
Data Presentation
The following tables summarize representative quantitative data for PROTACs with varying linker compositions, illustrating the impact on permeability.
Table 1: PAMPA and Caco-2 Permeability Data for Androgen Receptor (AR) PROTACs
| PROTAC ID | Linker Type | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| 14 | PEG | BLQ | 1.7 | 14.1 | 8.4 |
| 18 | Adamantane | 2.3 | 0.15 | 0.22 | 1.5 |
| 20d | PEG | BLQ | BLQ | 9.6 | >12 |
| 20b | Fluoro-alkyl | BLQ | 0.35 | 0.24 | 0.7 |
BLQ = Below Limit of Quantification
Table 2: Impact of PEG Linker Length on Permeability of VH032-Based PROTACs
| PROTAC ID | Linker Composition | PAMPA Pe (10-6 cm/s) |
| 7 (MZ1) | 4-unit PEG | 0.6 |
| 9 | 8-unit PEG | 0.006 |
| 15 | 1-unit PEG | 0.005 |
| 16 | 2-unit PEG | 0.0025 |
| 17 | Alkyl | 0.002 |
Signaling and Experimental Workflow Diagrams
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen™ PAMPA plate)
-
Donor plate (hydrophobic PVDF membrane)
-
Acceptor plate (standard 96-well plate)
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test PROTACs
-
LC-MS/MS system for analysis
Procedure:
-
Prepare PROTAC Solutions: Dissolve PROTACs in DMSO to create a 10 mM stock solution. Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1-10 µM. The final DMSO concentration should be kept low (e.g., <5%).
-
Coat the Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the membrane is fully coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble the PAMPA Plate: Place the donor plate on top of the acceptor plate.
-
Add PROTAC to Donor Plate: Add 150 µL of the PROTAC solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 10-20 hours in a moist chamber to prevent evaporation.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal barrier. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, the assay can identify compounds that are substrates for active efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Test PROTACs
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare PROTAC Dosing Solutions: Dissolve the PROTACs in the transport buffer. To improve recovery of "sticky" compounds, 0.25% BSA can be added to the buffer. A typical PROTAC concentration is 10 µM.
-
Assay Initiation (A-B Permeability):
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
Add the PROTAC dosing solution to the apical (donor) chamber.
-
-
Assay Initiation (B-A Permeability):
-
Wash the Caco-2 monolayers with warm transport buffer.
-
Add fresh transport buffer to the apical (acceptor) chamber.
-
Add the PROTAC dosing solution to the basolateral (donor) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 90-120 minutes.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor chambers.
-
Analysis: Determine the concentration of the PROTAC in the samples by LC-MS/MS.
-
Data Calculation:
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
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Protocol 3: Cellular Uptake Assay using Flow Cytometry
Principle: This protocol describes a method to quantify the intracellular accumulation of a fluorescently labeled PROTAC.
Materials:
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Cells of interest cultured in appropriate plates (e.g., 24-well plates)
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Fluorescently labeled PROTAC
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Cell culture medium
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PBS
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Trypsin-EDTA
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Flow cytometer
Procedure:
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Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
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PROTAC Treatment: Remove the culture medium and replace it with medium containing the fluorescently labeled PROTAC at various concentrations. Include an untreated control.
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Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
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Cell Harvesting:
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Wash the cells three times with cold PBS to remove any unbound PROTAC. A wash with heparin (20 U/mL) can help remove non-specifically bound compound from the cell surface.
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Add trypsin-EDTA to detach the cells.
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Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
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Analyze the cell suspension on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.
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Gate on the single, live cell population using forward and side scatter.
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Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
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Data Analysis: Compare the MFI of the treated cells to the untreated control to determine the extent of cellular uptake.
Conclusion
The assessment of cell permeability is a critical component in the development of PROTACs, particularly for those with PEG linkers which can have varied effects on this property. The choice of assay depends on the stage of development and the specific questions being addressed. PAMPA is a useful high-throughput screen for passive permeability, while the Caco-2 assay provides more detailed information on both passive and active transport mechanisms. Cellular uptake assays offer a direct measure of how much PROTAC enters the target cells. By employing these methods, researchers can gain a comprehensive understanding of a PROTAC's permeability characteristics, enabling the rational design of molecules with improved drug-like properties.
References
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Benzyl-PEG7-Ots PROTACs
Welcome to the technical support center for Benzyl-PEG7-Ots PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on overcoming low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: We are observing low or no degradation of our target protein when using our this compound PROTAC. What are the potential causes?
Low degradation efficiency with a this compound PROTAC can stem from several factors throughout the PROTAC mechanism of action. Key areas to investigate include:
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Inefficient Ternary Complex Formation: The length and flexibility of the PEG7 linker are critical for the stable formation of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2][3] An suboptimal linker length can lead to steric hindrance or an inability to bring the E3 ligase and the target into close enough proximity for ubiquitination.[1][2]
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Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets. The physicochemical properties of your specific PROTAC, influenced by the warhead, E3 ligase ligand, and the this compound linker, will determine its ability to enter the cell.
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The "Hook Effect": At high concentrations, PROTACs can lead to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) which can inhibit the formation of the productive ternary complex, resulting in reduced degradation.
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Suboptimal E3 Ligase Expression: The chosen E3 ligase must be sufficiently expressed in the experimental cell line to be effectively recruited by the PROTAC.
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Target Protein Characteristics: The accessibility of lysine residues on the surface of the target protein for ubiquitination is crucial for its subsequent degradation.
Q2: How can we determine if our this compound PROTAC is forming a stable ternary complex?
Several biophysical techniques can be employed to confirm and quantify the formation of the ternary complex:
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Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
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Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay can be used to monitor the formation of the ternary complex in a solution-based format.
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AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA is a bead-based proximity assay that can be used to detect and quantify ternary complex formation.
Q3: Our PROTAC shows good in vitro activity but poor degradation in cells. What steps can we take to troubleshoot this?
A discrepancy between in vitro and cellular activity often points towards issues with cell permeability. Here are some troubleshooting strategies:
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Assess Cell Permeability: Directly measure the intracellular concentration of your PROTAC using LC-MS/MS.
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Modify the PROTAC Structure: While the this compound linker is fixed in your current molecule, future iterations could involve altering the warhead or E3 ligase ligand to improve overall physicochemical properties. For instance, reducing the number of hydrogen bond donors or optimizing lipophilicity can enhance cell permeability.
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Utilize Permeabilization Agents: As a control experiment, you can use cell permeabilizing agents like digitonin to bypass the cell membrane and determine if the PROTAC is active once inside the cell.
Q4: We are observing a "hook effect" with our this compound PROTAC. How can we mitigate this?
The "hook effect" is a common phenomenon with PROTACs where efficacy decreases at higher concentrations. To address this:
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Perform a Detailed Dose-Response Curve: Ensure you are testing a wide range of concentrations to accurately determine the optimal concentration for degradation and to fully characterize the hook effect.
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Optimize Incubation Time: The kinetics of degradation can vary. Shorter incubation times may be sufficient for degradation and can minimize the accumulation of binary complexes.
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Re-evaluate Ternary Complex Stability: A more stable ternary complex can sometimes alleviate the hook effect. While you cannot change the linker in your current molecule, this is a consideration for future PROTAC design.
Troubleshooting Guides
Guide 1: Low Degradation Efficiency
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Ternary Complex Formation | 1. Perform biophysical assays (SPR, ITC, TR-FRET, AlphaLISA) to assess binary and ternary complex formation. 2. Test a different E3 ligase ligand if modularity allows. | Confirmation of stable ternary complex formation. |
| Poor Cell Permeability | 1. Measure intracellular PROTAC concentration via LC-MS/MS. 2. Perform degradation assays in permeabilized cells. 3. For future designs, consider modifications to improve physicochemical properties. | Increased intracellular PROTAC concentration and/or degradation in permeabilized cells. |
| "Hook Effect" | 1. Conduct a comprehensive dose-response experiment with a wide concentration range. 2. Optimize the treatment duration. | Identification of the optimal concentration for degradation and characterization of the hook effect. |
| Insufficient E3 Ligase Expression | 1. Confirm the expression level of the recruited E3 ligase in your cell line via Western Blot or qPCR. 2. Consider using a different cell line with higher E3 ligase expression. | Confirmation of adequate E3 ligase expression for PROTAC activity. |
| Target Protein Resistance | 1. Verify the presence of accessible lysine residues on the target protein structure. 2. Perform ubiquitination assays to confirm that the target is being ubiquitinated upon PROTAC treatment. | Detection of target protein ubiquitination. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a this compound PROTAC.
Materials:
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Cell culture reagents
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This compound PROTAC
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Vehicle control (e.g., DMSO)
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Methodology:
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Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound PROTAC and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
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SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a general guideline for assessing ternary complex formation using AlphaLISA.
Materials:
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Recombinant tagged target protein (e.g., His-tagged)
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Recombinant tagged E3 ligase complex (e.g., GST-tagged)
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This compound PROTAC
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AlphaLISA buffer
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AlphaLISA Acceptor beads (e.g., anti-His)
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AlphaLISA Donor beads (e.g., anti-GST)
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384-well assay plate
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AlphaLISA-compatible plate reader
Methodology:
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Reagent Preparation: Prepare serial dilutions of the this compound PROTAC in AlphaLISA buffer. Dilute the tagged target protein and E3 ligase complex to their final desired concentrations in the same buffer.
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Assay Procedure: In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC at various concentrations. Incubate for 1 hour at room temperature to allow for ternary complex formation.
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Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the Donor beads and incubate in the dark.
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Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
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Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation is observed (EC50).
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Low Degradation.
References
Optimizing the linker length of Benzyl-PEG7-Ots for improved efficacy
Welcome to the technical support center for optimizing the linker length of Benzyl-PEG7-Ots for improved efficacy. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker that contains a seven-unit polyethylene glycol (PEG) chain. It is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[3] The PEG linker in molecules like this compound serves as a spacer between the ligand that binds the target protein and the ligand that recruits the E3 ligase.[3]
Q2: Why is the length of the PEG linker, such as in this compound, a critical parameter for optimization?
The length of the PEG linker is a crucial determinant of the therapeutic efficacy of bifunctional molecules like PROTACs and Antibody-Drug Conjugates (ADCs).[4] The linker's length influences several key properties of the conjugate, including:
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Solubility and Aggregation: Hydrophobic payloads or ligands can lead to aggregation and rapid clearance from circulation. Incorporating a hydrophilic PEG linker can mitigate these issues.
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Pharmacokinetics (PK): PEGylation can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer plasma half-life.
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Binding and Ternary Complex Formation (for PROTACs): The linker's length and flexibility are critical for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.
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Efficacy and Toxicity: By optimizing the linker length, researchers can improve the therapeutic index, balancing potent cytotoxicity against the target with minimal off-target effects.
Q3: We are observing poor efficacy with our PROTAC synthesized using this compound. What are the potential linker-related issues?
Poor efficacy of a PROTAC can stem from several factors related to the linker. A common issue is a suboptimal linker length. If the linker is too short, it may prevent the formation of a stable ternary complex due to steric hindrance. Conversely, if the linker is too long, it might result in a non-productive complex where ubiquitination does not occur efficiently. It is recommended to systematically evaluate a range of linker lengths to find the optimal one for your specific target protein and E3 ligase combination.
Q4: Our PEGylated antibody-drug conjugate (ADC) is showing rapid clearance in vivo. Could the PEG7 linker length be the cause?
Yes, the length of the PEG linker can significantly impact the clearance rate of an ADC. While PEGylation generally increases the hydrodynamic size and extends the half-life of biologics, a PEG7 linker might be too short to provide a sufficient shielding effect, leading to faster than expected clearance. Studies have shown that longer PEG chains often result in slower clearance. For instance, a study optimizing a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in that specific context. Therefore, if you are experiencing rapid clearance, synthesizing and testing conjugates with longer PEG linkers (e.g., PEG12, PEG24) is a logical next step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vitro potency of ADC/PROTAC | Linker is too long, leading to reduced binding affinity or non-productive complex formation. | Synthesize and test analogs with shorter PEG linkers (e.g., PEG3, PEG4). |
| High in vivo clearance / Low Exposure | The PEG7 linker is not long enough to sufficiently increase the hydrodynamic radius and prevent rapid renal clearance. | Synthesize and test analogs with longer PEG linkers (e.g., PEG8, PEG12, PEG24). |
| Product Aggregation | The PEG7 linker does not provide enough hydrophilicity to counteract the hydrophobicity of the payload or ligands, especially at high drug-to-antibody ratios (DARs). | Increase the PEG linker length to improve solubility. |
| Inconsistent Batch-to-Batch Efficacy | Heterogeneity in the PEGylation reaction, leading to variations in the number and location of attached PEG linkers. | Utilize site-specific conjugation techniques to ensure a homogeneous product. Characterize each batch thoroughly using methods like LC/MS to determine the degree of PEGylation. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics.
Table 1: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~5.0 | 0.59 |
| PEG8 | ~3.0 | 0.35 |
| PEG12 | ~2.8 | 0.33 |
| PEG24 | ~2.5 | 0.29 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
Table 2: Impact of PEG Linker Length on In Vivo Efficacy of an ADC
| Linker | Tumor Growth Inhibition (%) |
| Non-PEGylated | 45 |
| PEG4 | 60 |
| PEG8 | 85 |
| PEG12 | 88 |
Illustrative data based on general trends observed in preclinical xenograft models.
Key Experimental Protocols
Protocol 1: Synthesis of a PROTAC with Varying PEG Linker Lengths
This protocol outlines a general procedure for synthesizing a small library of PROTACs with different PEG linker lengths to identify the optimal spacer.
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Synthesis of PEG Linkers: Synthesize or procure a series of Benzyl-PEGn-Ots linkers where 'n' is varied (e.g., n=3, 5, 7, 9, 12).
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Conjugation to the E3 Ligase Ligand: React the tosylated end of the PEG linker with the appropriate functional group (e.g., an amine or hydroxyl group) on the E3 ligase ligand under appropriate conditions.
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Purification: Purify the PEG-E3 ligase ligand conjugate using flash chromatography or preparative HPLC.
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Activation of the Benzyl Group: If necessary, deprotect the benzyl group to reveal a functional group for conjugation to the target protein ligand.
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Conjugation to the Target Protein Ligand: React the functionalized PEG-E3 ligase ligand with the target protein ligand.
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Final Purification: Purify the final PROTAC conjugate using preparative HPLC and confirm its identity and purity by LC/MS and NMR.
Protocol 2: In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
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Cell Culture: Plate cells expressing the target protein in a multi-well plate and allow them to adhere overnight.
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PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs with varying linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blot: Normalize the protein lysates, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Then, incubate with a secondary antibody conjugated to HRP.
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Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control and compare the degradation efficiency across the different linker lengths.
Protocol 3: In Vivo ADC Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of ADCs with different PEG linker lengths.
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Cell Line and Animal Model: Select a cancer cell line that overexpresses the target antigen and implant the cells subcutaneously into immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
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Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, and ADCs with varying PEG linker lengths). Administer the ADCs intravenously at a specified dose and schedule.
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Tumor Measurement: Measure tumor volumes and body weights two to three times per week.
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Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
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Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizations
References
Technical Support Center: Enhancing the Solubility of Benzyl-PEG7-Ots Containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs) that incorporate a Benzyl-PEG7-Ots linker.
Frequently Asked Questions (FAQs)
Q1: Isn't the this compound linker supposed to improve the solubility of my PROTAC?
A1: Yes, the polyethylene glycol (PEG) component of the this compound linker is included in the PROTAC design to increase hydrophilicity and improve aqueous solubility.[1][2][3][4] However, the overall solubility of the PROTAC is a complex property influenced by the combined characteristics of the warhead (ligand for the protein of interest), the E3 ligase ligand, and the linker.[1] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility despite the presence of a hydrophilic PEG chain. If the warhead and E3 ligase binder are highly hydrophobic, the PEG7 linker may not be sufficient to overcome their poor solubility characteristics.
Q2: What are the key physicochemical properties of my PROTAC that I should be aware of for solubility?
A2: Several key physicochemical properties govern PROTAC solubility. Due to their high molecular weight and structural complexity, they often exhibit poor aqueous solubility. Understanding these properties is the first step in addressing solubility issues. Key descriptors include lipophilicity (logP or logD), polarity (Topological Polar Surface Area - TPSA), and molecular weight. High lipophilicity and low polarity are often correlated with lower solubility.
| Physicochemical Parameter | Typical Range for PROTACs | Impact on Aqueous Solubility |
| Molecular Weight (MW) | 700 - 1200 Da | High MW often leads to decreased solubility. |
| Lipophilicity (logP / logD) | > 5 | Higher values generally correlate with lower solubility. |
| Topological Polar Surface Area (TPSA) | Variable | Higher TPSA can improve solubility, but may reduce permeability. |
| Hydrogen Bond Donors (HBD) | > 5 | High numbers can negatively impact permeability and solubility. |
| Solid State Form | Often amorphous | Amorphous forms are typically more soluble but less stable than crystalline forms. |
Q3: How does the general mechanism of PROTACs work?
A3: PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of two active ligands connected by a linker. One ligand binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple protein copies.
Troubleshooting Guide
This guide addresses common experimental issues related to the solubility of your this compound containing PROTAC.
Problem: My PROTAC precipitates immediately when I dilute my DMSO stock into an aqueous buffer.
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Potential Cause: The intrinsic aqueous solubility of your PROTAC is extremely low, and the final concentration exceeds its thermodynamic solubility limit.
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Recommended Solution:
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Lower Final Concentration: First, determine the maximum achievable concentration in your final buffer by performing a kinetic solubility assessment. Operate below this concentration.
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Use Co-solvents: If compatible with your experimental assay, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final aqueous buffer.
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Proceed to Advanced Formulations: If the required concentration cannot be reached with simple co-solvents, an advanced formulation strategy is necessary.
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Problem: My PROTAC solubility is highly variable between experiments.
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Potential Cause:
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Inconsistent Stock Concentration: Errors in weighing the compound or dissolving it completely in DMSO.
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Buffer Instability: The PROTAC may be degrading in the aqueous buffer over time.
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Different Solid Forms: The solid form of your PROTAC may be inconsistent. Amorphous material is often more soluble but less stable than a crystalline form.
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Recommended Solution:
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Verify Stock Concentration: Use UV-Vis spectroscopy or HPLC to confirm the concentration of your DMSO stock solution before each use.
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Assess Stability: Use HPLC to measure the concentration of the PROTAC in your aqueous buffer over your experimental timeframe (e.g., 0, 2, 6, 24 hours) to check for degradation.
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Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) to understand the solid form of your material if batch-to-batch variability is high.
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Problem: My chosen formulation strategy (e.g., ASD) is not improving solubility.
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Potential Cause:
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Poor Polymer Interaction: The selected polymer (e.g., HPMCAS, PVPVA) may not have favorable interactions with your specific PROTAC to maintain a supersaturated state.
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Incorrect Drug Loading: The amount of PROTAC in the dispersion may be too low or too high to see a significant effect.
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Drug Crystallization: The PROTAC may have crystallized out of the dispersion during preparation or storage.
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Recommended Solution:
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Screen Different Polymers: Test a panel of polymers with different properties (e.g., HPMCAS, Soluplus®, Eudragit®) to find the optimal match for your PROTAC.
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Test Different Drug Loadings: Prepare formulations with a range of drug loadings (e.g., 10%, 20%, 30% w/w) and measure the resulting supersaturation and dissolution.
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Confirm Amorphous State: Use DSC (Differential Scanning Calorimetry) or XRPD to confirm that the drug is in an amorphous state within the polymer matrix after preparation.
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Key Solubility Enhancement Strategies & Protocols
Amorphous Solid Dispersions (ASDs)
ASDs are a highly effective strategy where the PROTAC is molecularly dispersed within a polymer matrix in an amorphous state. This prevents crystallization and can generate and maintain a supersaturated solution, significantly increasing apparent solubility and dissolution.
| Strategy | Mechanism | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | Stabilizes the high-energy amorphous state of the PROTAC within a polymer matrix. | Significant increase in apparent solubility and dissolution rate; can maintain supersaturation. | Requires specific polymer screening; potential for recrystallization over time if not formulated correctly. |
| Cyclodextrin Inclusion Complex | The hydrophobic PROTAC is encapsulated within the hydrophobic core of a cyclodextrin molecule. | Increases aqueous solubility; simple preparation methods (e.g., lyophilization). | May not be suitable for all PROTAC structures; can increase the overall molecular weight of the formulation. |
| Co-solvents / pH Adjustment | Modifies the bulk solvent properties or the ionization state of the PROTAC. | Simple and quick to implement for initial screening. | Limited enhancement potential; may not be compatible with all cell-based or in vivo experiments. |
Example Data: Studies have shown that ASD formulations of PROTACs using HPMCAS as the polymer can increase drug supersaturation by up to 2-fold compared to the pure amorphous drug.
Protocol: Preparation of an ASD by Solvent Evaporation
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Dissolution: Weigh and dissolve the PROTAC and the selected polymer (e.g., HPMCAS) in a suitable common solvent (e.g., methanol, acetone, or a mixture thereof). A typical starting drug-to-polymer ratio is 1:9 (10% w/w).
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Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Continue evaporation until a thin, clear film is formed on the inside of the flask.
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Drying: Place the flask under high vacuum for 24-48 hours to remove any residual solvent.
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Collection & Storage: Gently scrape the solid ASD from the flask. Store the resulting powder in a desiccator to prevent moisture absorption, which could induce recrystallization.
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Characterization (Recommended): Confirm the amorphous nature of the dispersion using DSC or XRPD.
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Solubility Testing: Assess the dissolution and supersaturation profile of the ASD powder in the desired aqueous buffer and compare it to the unformulated PROTAC.
Cyclodextrin Inclusion Complexes
This method involves encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin, whose hydrophilic exterior improves water solubility.
Protocol: Preparation of a Cyclodextrin Complex by Lyophilization
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Dissolution: Prepare a saturated aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
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Complexation: Add an excess of the PROTAC to the cyclodextrin solution. Stir the suspension vigorously at room temperature for 24-72 hours to allow for complex formation.
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Filtration: Remove the undissolved PROTAC by centrifuging the suspension and filtering the supernatant through a 0.22 µm filter.
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Freeze-Drying (Lyophilization): Flash-freeze the filtered solution (e.g., using liquid nitrogen) and lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.
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Solubility Testing: Dissolve the complex in the desired buffer and measure the PROTAC concentration by a suitable analytical method like HPLC or LC-MS. Compare this to the solubility of the unformulated PROTAC.
References
Strategies for enhancing the cell permeability of a Benzyl-PEG7-Ots degrader
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the cell permeability of your Benzyl-PEG7-Ots degrader and similar molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound degrader shows good in vitro binding but poor cellular activity. Could cell permeability be the issue?
A1: Yes, poor cell permeability is a common reason for the discrepancy between in vitro binding affinity and cellular efficacy of degraders.[1][2] Degraders are often large molecules that fall outside of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][3][4] We recommend performing a cell permeability assay to confirm this hypothesis.
Q2: What are the key physicochemical properties of my degrader that I should optimize to improve cell permeability?
A2: Several physicochemical properties are critical for cell permeability. These include:
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Molecular Weight (MW): While degraders inherently have high MW, minimizing it where possible can be beneficial.
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Polar Surface Area (PSA): A lower PSA is generally correlated with better permeability. Strategies to reduce PSA, such as forming intramolecular hydrogen bonds, can be effective.
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Lipophilicity (LogP): There is an optimal range for lipophilicity. While increasing it can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.
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Hydrogen Bond Donors (HBDs): Reducing the number of HBDs can improve permeability. For example, substituting an amide bond with an ester has been shown to be effective.
Q3: How does the PEG linker in my this compound degrader affect its cell permeability?
A3: The polyethylene glycol (PEG) linker plays a complex role. The flexibility of PEG linkers can allow the degrader to adopt a folded conformation, which can shield polar parts of the molecule and reduce the overall PSA, thereby aiding permeability. However, longer PEG chains can increase the molecular weight and polarity, potentially hindering permeability. Shorter alkyl linkers have sometimes been shown to improve permeability compared to longer PEG linkers. Optimizing the linker length and composition is a key strategy.
Q4: What are some initial strategies I can try to enhance the cell permeability of my degrader?
A4: Here are some common starting points for improving the permeability of a degrader like this compound:
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Linker Modification: Systematically vary the length of the PEG chain (e.g., PEG3, PEG5) or replace it with a more rigid or lipophilic linker, such as an alkyl chain or a phenyl ring.
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Introduce Intramolecular Hydrogen Bonds: Modify the structure to encourage the formation of intramolecular hydrogen bonds, which can help the molecule adopt a more compact, "ball-like" shape with a lower PSA.
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active degrader.
-
Formulation Strategies: Utilize formulation techniques such as lipid-based or nanoparticle delivery systems to improve solubility and facilitate transport across the cell membrane.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to enhance the cell permeability of your this compound degrader.
| Problem | Possible Cause | Suggested Solution |
| Low Permeability in PAMPA Assay | High polarity of the molecule. | - Shorten the PEG linker or replace it with an alkyl chain. - Introduce intramolecular hydrogen bonds to shield polar groups. |
| High molecular weight. | - If possible, use smaller E3 ligase ligands. - Explore "molecular glue" alternatives if applicable. | |
| High Efflux Ratio in Caco-2 Assay | The degrader is a substrate for efflux transporters. | - Modify the chemical structure to reduce recognition by efflux pumps. - Co-administer with a known efflux pump inhibitor in your assay as a control. |
| Good Permeability but Still Low Cellular Activity | The degrader is unstable inside the cell. | - Assess the metabolic stability of the degrader in cell lysates or microsomes. - Modify metabolically liable sites. |
| The degrader is trapped in lysosomes. | - Evaluate the lysosomotropic potential of your compound. - Modify the basicity of the molecule. | |
| Inconsistent Permeability Results | Poor aqueous solubility of the degrader. | - Use formulation strategies like adding solubilizing excipients (e.g., cyclodextrins). - Ensure the compound is fully dissolved in the assay buffer. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Materials:
-
96-well filter plates with a PVDF membrane
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Coat the filter membrane of the 96-well filter plate with the phosphatidylcholine solution and allow the solvent to evaporate.
-
Add PBS to the acceptor wells.
-
Dilute the test compound in PBS to the final desired concentration (e.g., 100 µM).
-
Add the diluted test compound to the donor wells of the filter plate.
-
Assemble the plate "sandwich" by placing the filter plate on top of the acceptor plate.
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
This cell-based assay mimics the intestinal epithelium and can assess both passive and active transport, as well as efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and analyze the compound concentration by LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Data Presentation
Table 1: Representative Permeability Data for Degrader Analogs
| Compound | Linker | MW | TPSA (Ų) | cLogP | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | PEG7 | 950 | 180 | 3.5 | 0.5 | 0.3 | 5.2 |
| Analog 1 | PEG3 | 774 | 140 | 3.2 | 1.2 | 0.8 | 4.5 |
| Analog 2 | Alkyl-C8 | 758 | 120 | 4.8 | 2.5 | 1.8 | 2.1 |
| Analog 3 | PEG3-Ester | 775 | 130 | 3.8 | 3.1 | 2.5 | 3.8 |
Visualizations
Caption: Workflow for optimizing degrader cell permeability.
Caption: Cellular mechanism of action for a degrader.
Caption: Factors influencing degrader cell permeability.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Technical Support Center: Addressing Off-Target Effects with Benzyl-PEG7-Ots-Linked PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects when working with Benzyl-PEG7-Ots-linked Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with my this compound-linked PROTAC?
A1: Off-target effects with PROTACs can arise from several factors. These include the unintended degradation of proteins other than the protein of interest (POI).[1] This can occur if the E3 ligase, recruited by the PROTAC, ubiquitinates bystander proteins.[1] Additionally, off-target effects may stem from the inherent activity of the warhead or the E3 ligase ligand binding to other proteins. The this compound linker itself is designed to be biologically inert, but its length and flexibility can influence the spatial arrangement of the ternary complex (POI-PROTAC-E3 ligase), potentially affecting which proteins are presented for ubiquitination.
Q2: I am observing significant toxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is a critical step. A well-designed experiment with proper controls is essential.[2] Consider the following strategies:
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Dose-Response Analysis: Compare the concentration of your PROTAC required for POI degradation (DC50) with the concentration that induces toxicity (TC50). A significant window between efficacy and toxicity suggests the toxicity might be an off-target effect.[2]
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Inactive Control PROTAC: Synthesize or obtain an inactive version of your PROTAC where either the warhead or the E3 ligase ligand is modified to prevent binding.[2] If the toxicity persists with the inactive control, it points towards an off-target effect independent of POI degradation.
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Rescue Experiments: If the on-target phenotype is known, attempt to rescue the toxic effects by re-introducing a degradation-resistant version of the POI.
Q3: How can I experimentally identify the specific off-target proteins being degraded by my PROTAC?
A3: An unbiased and comprehensive method for identifying off-target protein degradation is mass spectrometry-based proteomics. This approach allows for the global analysis of the cellular proteome to detect changes in protein abundance upon treatment with your PROTAC. Targeted validation of potential off-targets identified through proteomics can then be performed using techniques like Western Blotting.
Troubleshooting Guides
Guide 1: Unexpected Protein Degradation Observed in Proteomics Data
Issue: Global proteomics analysis reveals the degradation of several proteins in addition to the intended target.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Non-specific binding of the warhead or E3 ligase ligand. | Perform a Cellular Thermal Shift Assay (CETSA) to assess the engagement of your PROTAC with potential off-targets in a cellular context. |
| Formation of unstable or promiscuous ternary complexes. | Modify the this compound linker length or composition to alter the geometry of the ternary complex. |
| "Bystander" degradation due to proximity to the recruited E3 ligase. | Redesign the PROTAC with a more specific warhead or explore the use of a different E3 ligase system. |
Illustrative Proteomics Data Summary:
The following table provides an example of how to present quantitative proteomics data to identify potential off-targets.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Function | Assessment |
| Target Protein X | -4.5 | <0.001 | Kinase Signaling | On-Target |
| Off-Target A | -3.8 | <0.01 | Zinc Finger Protein | High Priority for Validation |
| Off-Target B | -2.1 | <0.05 | Metabolic Enzyme | Medium Priority for Validation |
| Off-Target C | -1.5 | 0.08 | Structural Component | Low Priority for Validation |
Guide 2: High Levels of Cell Toxicity at Concentrations Close to DC50
Issue: The therapeutic window for your PROTAC is narrow, with toxicity observed at concentrations near those required for effective target degradation.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| On-target toxicity due to essential function of the POI. | Modulate the level of degradation by using lower concentrations or shorter treatment times. |
| Off-target toxicity from degradation of an essential protein. | Use proteomics to identify the off-target protein. If the off-target is known, you may need to redesign the PROTAC to improve specificity. |
| Toxicity related to the chemical scaffold of the PROTAC. | Test an inactive control PROTAC. If toxicity persists, the scaffold itself may be the issue, requiring significant chemical modification. |
Illustrative Dose-Response Data:
| Concentration (nM) | % Target Degradation (DC50) | % Cell Viability (TC50) | Therapeutic Index (TC50/DC50) |
| 1 | 15 | 98 | |
| 10 | 55 | 95 | |
| 50 | 85 | 70 | |
| 100 | 92 | 52 | ~10 |
| 500 | 95 | 25 |
A higher therapeutic index is desirable.
Experimental Protocols & Methodologies
Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells
Objective: To identify and quantify protein expression changes in response to treatment with a this compound-linked PROTAC.
Methodology:
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Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the active PROTAC, an inactive control PROTAC, and a vehicle control for a predetermined time (e.g., 24 hours).
-
Ensure multiple biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
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Wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
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Use appropriate software to identify and quantify peptides and proteins.
-
Perform statistical analysis to determine significant changes in protein abundance between treatment groups.
-
Protocol 2: Western Blotting for Off-Target Validation
Objective: To confirm the degradation of specific proteins identified as potential off-targets from proteomics data.
Methodology:
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Prepare Cell Lysates: Treat cells and prepare lysates as described in the proteomics protocol.
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SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
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Add an HRP substrate and visualize the protein bands using a chemiluminescence imager.
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Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental workflow for off-target identification.
Caption: Logic flow for troubleshooting PROTAC toxicity.
References
Technical Support Center: The Role of Linker Flexibility in PROTAC Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of linker flexibility on ternary complex stability, with a focus on flexible linkers like Benzyl-PEG7-Ots.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a linker in a PROTAC?
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[1] Its length, composition, flexibility, and attachment points all influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[2]
Q2: Why is linker flexibility, such as that provided by a this compound linker, important for ternary complex stability?
Linker flexibility, often conferred by polyethylene glycol (PEG) chains, plays a pivotal role in the formation of a stable and productive ternary complex.[3] A flexible linker can be advantageous for several reasons:
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Accommodating Optimal Geometry: Flexible linkers allow the PROTAC to adopt a range of conformations, which can be crucial for achieving the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.[4]
-
Overcoming Steric Hindrance: A linker that is too rigid may cause steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex. A flexible linker can navigate these steric challenges more effectively.
-
Enhancing Solubility and Permeability: PEG linkers are known for their hydrophilicity, which can improve the aqueous solubility and cell permeability of the PROTAC molecule, ensuring it reaches its intracellular target.
However, excessive flexibility can also be detrimental, potentially leading to a higher entropic penalty upon binding and reducing the stability of the ternary complex. Therefore, the optimal degree of flexibility must be empirically determined for each PROTAC system.
Q3: How does the length of a flexible PEG linker, such as a PEG7 linker, impact ternary complex formation and protein degradation?
The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex.
-
Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.
-
Too Long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.
Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.
Q4: What is "cooperativity" in the context of ternary complex formation, and how does linker flexibility influence it?
Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KDbinary / KDternary).
-
Positive Cooperativity (α > 1): The formation of the ternary complex is favored over the individual binary complexes. This is often due to favorable protein-protein interactions between the POI and the E3 ligase, which are facilitated by the PROTAC.
-
Negative Cooperativity (α < 1): The binding of the second protein is weaker in the presence of the first.
-
No Cooperativity (α = 1): The binding events are independent.
Linker flexibility can influence cooperativity by allowing the POI and E3 ligase to adopt conformations that either promote or hinder favorable interactions between them. While positive cooperativity is often desirable, potent degraders have been developed in the absence of it.
Troubleshooting Guide
Issue 1: My PROTAC with a flexible linker shows good binary binding to the target protein and E3 ligase, but it does not induce target degradation.
-
Possible Cause: The linker may not be the optimal length or flexibility to facilitate a productive ternary complex. Even with good binary affinities, the spatial orientation of the POI and E3 ligase might not be suitable for ubiquitination.
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7, PEG9) to empirically determine the optimal length.
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Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex with your different linker-length PROTACs.
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Introduce Rigidity: If excessive flexibility is suspected to be an issue, consider synthesizing PROTACs with more rigid linkers (e.g., incorporating piperazine or aromatic rings) for comparison.
-
Issue 2: I am observing a significant "hook effect" with my PROTAC.
-
Possible Cause: At high concentrations, your PROTAC is likely forming more binary complexes (PROTAC-POI and PROTAC-E3 ligase) than the productive ternary complex. This is a common phenomenon with PROTACs.
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Ensure you are testing a broad range of PROTAC concentrations to fully characterize the bell-shaped degradation profile.
-
Optimize Linker Design: A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable relative to the binary complexes. This can help to mitigate the hook effect. Experiment with different linker lengths and compositions.
-
Issue 3: My PROTAC has poor solubility or cell permeability.
-
Possible Cause: While PEG linkers generally improve solubility, the overall properties of the PROTAC molecule, including the ligands for the POI and E3 ligase, can contribute to poor physicochemical properties.
-
Troubleshooting Steps:
-
Increase PEG Length: A longer PEG chain can sometimes improve solubility, but this needs to be balanced with its impact on ternary complex formation.
-
Modify Ligands: If possible, modify the warhead or E3 ligase ligand to improve their solubility without significantly compromising their binding affinity.
-
Data Presentation
The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on PROTAC performance. Note: This data is for illustrative purposes and the optimal linker will be specific to the target protein and E3 ligase system.
Table 1: Impact of PEG Linker Length on Degradation Efficiency of a BRD4 Degrader
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG3 | 50 | 85 | |
| PROTAC B | PEG5 | 15 | 95 | |
| PROTAC C | PEG7 | 25 | 90 | Hypothetical |
| PROTAC D | PEG9 | 80 | 70 |
Table 2: Biophysical Parameters of Ternary Complex Formation with Varying Linker Length
| PROTAC | Linker | KDbinary (PROTAC to VHL, nM) | KDternary (nM) | Cooperativity (α) | ΔΔG (kcal/mol) | Reference |
| MZ1 | PEG-based | 63 | 3.5 | 18 | -1.7 | |
| PROTAC X | PEG3 | 75 | 10 | 7.5 | -1.2 | Hypothetical |
| PROTAC Y | PEG7 | 70 | 8 | 8.75 | -1.3 | Hypothetical |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Binary Binding Analysis: Inject a series of concentrations of the PROTAC alone over the sensor surface to measure the kinetics and affinity of the PROTAC-E3 ligase interaction (KDbinary).
-
Ternary Binding Analysis: Pre-incubate the PROTAC with a near-saturating concentration of the target protein. Inject this mixture at various PROTAC concentrations over the immobilized E3 ligase to measure the kinetics and affinity of the ternary complex formation (KDternary).
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and KD for both binary and ternary interactions. Calculate the cooperativity factor (α = KDbinary / KDternary).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and KD) of ternary complex formation and calculate cooperativity.
Methodology:
-
Binary Titration 1 (PROTAC into E3 Ligase): Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity (KD1) and enthalpy (ΔH1).
-
Binary Titration 2 (PROTAC into Target Protein): Titrate the PROTAC into a solution of the target protein to determine KD2 and ΔH2.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein to determine the apparent KD and ΔH for ternary complex formation.
-
Data Analysis: Analyze the titration curves to obtain the thermodynamic parameters. Calculate the cooperativity factor.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Caption: Impact of linker flexibility on PROTAC efficacy.
References
Technical Support Center: Fine-Tuning PROTAC Properties by Modifying Benzyl-PEG7-Ots and Other PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the modification of Benzyl-PEG7-Ots and similar polyethylene glycol (PEG) linkers to optimize the properties of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] It is not merely a spacer but actively contributes to the PROTAC's biological activity by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[3][4] The linker's length, composition, rigidity, and attachment points are critical parameters that dictate the efficacy and drug-like properties of the PROTAC.
Q2: Why are PEG linkers like this compound commonly used in PROTAC design?
PEG linkers are frequently employed in PROTAC design due to several advantageous properties. They can enhance the solubility of PROTACs, which are often large and hydrophobic molecules. The flexibility of PEG chains can accommodate the formation of a productive ternary complex. Furthermore, PEG linkers are synthetically tractable, allowing for the systematic variation of linker length to optimize PROTAC performance.
Q3: How does modifying the length of a PEG linker, such as using a different Benzyl-PEG-Ots variant, impact PROTAC activity?
The length of the linker is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to unproductive binding. Therefore, fine-tuning the linker length by using different PEG unit numbers is a crucial step in optimizing PROTAC efficacy.
Q4: What is the "hook effect" and how can it be addressed when optimizing PROTACs with PEG linkers?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.
Q5: Besides length, what other modifications to a this compound linker can be made to fine-tune PROTAC properties?
Beyond adjusting the length, the chemical composition of the linker can be modified to improve a PROTAC's physicochemical properties. For instance, incorporating more rigid structural elements like piperazine or triazole rings can modulate conformational flexibility. The introduction of aromatic rings can provide conformational restriction and potentially engage in favorable pi-stacking interactions within the ternary complex. Such modifications can impact cell permeability, metabolic stability, and ultimately, the overall in vivo performance of the PROTAC.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no target protein degradation | Inefficient ternary complex formation: The linker may be too short or too long, leading to steric clashes or an unfavorable orientation of the proteins. | 1. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., Benzyl-PEG3-Ots, Benzyl-PEG5-Ots, Benzyl-PEG9-Ots) to identify the optimal length. 2. Modify the linker attachment points on the target or E3 ligase ligands. 3. Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability. |
| Poor cell permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Modify the linker to enhance permeability. While PEG linkers can improve solubility, excessive PEGylation can sometimes hinder passive diffusion. Consider incorporating more lipophilic or rigid elements into the linker. 3. Employ prodrug strategies to mask polar groups and improve cell uptake. | |
| PROTAC instability: The molecule may be degrading in the cell culture medium or inside the cell. | 1. Evaluate the stability of the PROTAC in cell culture media over the experimental time course. 2. Modify the linker to block potential sites of metabolism. Replacing metabolically liable groups can improve stability. | |
| "Hook effect" observed at high concentrations | Formation of non-productive binary complexes: At high concentrations, the PROTAC saturates both the target protein and the E3 ligase, preventing the formation of the ternary complex. | 1. Perform a detailed dose-response curve to determine the optimal concentration for maximal degradation. 2. Use lower concentrations of the PROTAC in subsequent experiments, focusing on the effective range identified. |
| Off-target effects or toxicity | Lack of selectivity: The PROTAC may be inducing the degradation of other proteins besides the intended target. | 1. Perform proteomic profiling (e.g., using mass spectrometry) to assess the selectivity of the PROTAC and identify any off-target degradation. 2. Modify the linker design. Subtle changes in linker composition and rigidity can sometimes improve selectivity. |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on PROTAC properties, based on general findings in the literature.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Degrader A | Benzyl-PEG3-Ots derived | 150 | 75 | |
| Degrader B | Benzyl-PEG5-Ots derived | 50 | 90 | |
| Degrader C | This compound derived | 25 | 95 | |
| Degrader D | Benzyl-PEG9-Ots derived | 100 | 80 |
Note: Data are representative and will vary depending on the specific target, E3 ligase, and cell line.
Table 2: Influence of Linker Composition on PROTAC Permeability
| PROTAC | Linker Type | Permeability (10⁻⁶ cm/s) | Reference |
| Compound X | Alkyl Chain | 0.8 | |
| Compound Y | PEG3 | 0.5 | |
| Compound Z | PEG7 | 0.2 |
Note: Permeability is influenced by a combination of factors including linker composition, overall molecular weight, and the nature of the ligands.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for coupling a POI ligand (with a free amine) and an E3 ligase ligand (with a free hydroxyl or amine) using this compound.
Step 1: Coupling of this compound to the E3 Ligase Ligand (with a hydroxyl group)
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the intermediate by column chromatography.
Step 2: Coupling of the Intermediate to the POI Ligand (with an amine group)
-
The tosyl group on the PEG linker is a good leaving group for nucleophilic substitution by the amine on the POI ligand.
-
Dissolve the intermediate from Step 1 (1.0 eq) and the POI ligand (1.2 eq) in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture (e.g., to 60-80°C) and stir overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Western Blot Analysis for Target Protein Degradation
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A troubleshooting workflow for optimizing PROTAC activity.
References
Preventing aggregation of PROTACs with hydrophilic PEG linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of PROTAC aggregation, particularly for those utilizing hydrophilic polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs with hydrophilic PEG linkers aggregate?
While PEG linkers are incorporated into Proteolysis Targeting Chimeras (PROTACs) to enhance water solubility and bioavailability, aggregation can still occur due to several factors.[1][2][3][4][5] The overall physicochemical properties of a PROTAC are a composite of its three components: the target protein ligand, the E3 ligase ligand, and the linker. Aggregation can be driven by the high molecular weight and structural complexity of the PROTAC molecule, often referred to as 'molecular obesity', which can lead to low aqueous solubility. Even with a hydrophilic linker, if the two ligands are highly hydrophobic, they can drive the self-association and precipitation of the molecule. Furthermore, at high concentrations, intermolecular interactions become more frequent, increasing the likelihood of aggregation.
Q2: What is the role of the PEG linker in PROTAC solubility and aggregation?
PEG linkers are flexible chains of repeating ethylene glycol units that are known for their excellent water solubility. Their primary role is to increase the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous buffers and compatibility with physiological environments. The flexible nature of PEG linkers can also be crucial for allowing the PROTAC to adopt a favorable conformation for forming the necessary ternary complex between the target protein and the E3 ligase. However, an excessively long PEG chain can sometimes increase the total polar surface area to a point where it may reduce cell permeability. While beneficial, the linker's properties are only one part of the equation, and they cannot always overcome the poor solubility characteristics of the ligands it connects.
Q3: How can I detect and quantify PROTAC aggregation?
Several biophysical and analytical techniques can be used to detect and quantify the aggregation of PROTACs. The choice of method depends on the specific needs of the experiment, such as throughput, sensitivity, and the nature of the sample.
| Technique | Principle | Information Provided | Typical Application |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles in solution. | Provides information on the size distribution of particles, indicating the presence of aggregates. | Quick assessment of aggregation in purified PROTAC solutions. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with porous beads. | Detects the formation of high molecular weight species (aggregates) which elute earlier than the monomeric PROTAC. | Quantifying the percentage of aggregated vs. monomeric PROTAC in a sample. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules under centrifugal force. | Provides data on the size, shape, and stoichiometry of complexes in solution. | Detailed characterization of PROTAC-protein interactions and aggregation states. |
| Turbidity Measurement | Measures the amount of light scattered by a solution at a specific wavelength (e.g., 340-600 nm). | A simple, high-throughput method to assess the presence of insoluble aggregates. | Screening different buffer conditions or formulations for their effect on aggregation. |
| SDS-PAGE (Non-reducing) | Separates proteins and protein complexes based on molecular weight. | Can visualize high molecular weight bands corresponding to cross-linked protein aggregates if the PROTAC is bifunctional and causes this. | Assessing intermolecular cross-linking in protein-PROTAC mixtures. |
Q4: Can the linker's attachment point and rigidity influence aggregation?
Yes, both the attachment points and the rigidity of the linker are critical design parameters that influence a PROTAC's properties, including its propensity to aggregate. The points at which the linker is connected to the two ligands determine the overall spatial arrangement of the molecule. Poorly chosen attachment points can lead to exposed hydrophobic surfaces that promote aggregation. Linker rigidity also plays a key role. While flexible linkers like PEG can allow for necessary conformational adjustments, overly flexible or long linkers might lead to intramolecular collapse to bury hydrophobic regions, which can then lead to intermolecular aggregation. Conversely, introducing some rigidity with structures like piperazine or triazole rings can help "pre-organize" the PROTAC into a more stable and soluble conformation, though excessive rigidity can hinder the formation of a productive ternary complex.
Troubleshooting Guide: PROTAC Precipitation and Aggregation
This guide provides a systematic approach to resolving issues with PROTAC aggregation during your experiments.
Problem: My PROTAC is precipitating out of the solution during storage or use.
This is a common indication of poor solubility and aggregation. Follow these steps to diagnose and solve the issue.
Step 1: Assess the Purity and Integrity of the PROTAC
Before troubleshooting formulation, it's essential to confirm that the observed precipitation is not due to impurities or degradation of your PROTAC.
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Recommended Experiment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Rationale: These methods will confirm the purity of your PROTAC sample and verify that its molecular weight is correct, ruling out degradation products or synthetic impurities as the cause of insolubility.
Step 2: Optimize Formulation and Buffer Conditions
The composition of your buffer can have a significant impact on PROTAC solubility.
-
Recommended Experiment: Solubility Screening Matrix.
-
Rationale: Systematically testing different formulation components can help identify conditions that prevent aggregation.
-
Experimental Protocol: Solubility Screening
-
Prepare Stock Solution: Prepare a concentrated stock of your PROTAC in a suitable organic solvent like DMSO.
-
Set up Screening Matrix: In a multi-well plate, prepare a series of aqueous buffers with varying parameters.
-
Test Parameters:
-
pH: Test a range of pH values (e.g., 6.0, 7.4, 8.5). Protein solubility is often lowest at its isoelectric point (pI), so moving the pH away from the pI can increase solubility.
-
Co-solvents: Include varying concentrations (e.g., 1-10%) of solubility-enhancing co-solvents such as PEG400, propylene glycol, or glycerol.
-
Surfactants: Add low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80.
-
Excipients: Test additives like arginine (50-100 mM), which is known to suppress protein-protein interactions and aggregation.
-
-
Add PROTAC: Add a small volume of the PROTAC stock to each well to reach the desired final concentration.
-
Incubate and Observe: Incubate the plate for a set period (e.g., 1-24 hours) at the desired temperature (e.g., 4°C, room temperature).
-
Analysis: Visually inspect for precipitation and quantify solubility using a method like nephelometry or by analyzing the supernatant concentration via HPLC.
-
| Additive | Typical Concentration | Mechanism of Action |
| Sucrose/Trehalose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific intermolecular interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents adsorption. |
| Glycerol | 5-20% (v/v) | Stabilizes proteins by creating a more favorable hydration shell. |
Step 3: Characterize the Aggregation State
If formulation optimization is insufficient, understanding the nature of the aggregates can provide further clues.
-
Recommended Experiment: Dynamic Light Scattering (DLS).
-
Rationale: DLS is a rapid method to determine if the solution contains soluble aggregates (oligomers) or larger, insoluble particles, which can guide subsequent optimization strategies.
-
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the PROTAC sample in the buffer of interest. The sample must be visually clear and free of dust. Filter the buffer through a 0.22 µm filter before use.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette containing the sample into the instrument. The instrument will shine a laser through the sample and measure the intensity of scattered light over time.
-
Data Analysis: The software will use the fluctuations in scattered light to calculate the hydrodynamic radius (size) of the particles in the solution. A monomodal peak at the expected size of the PROTAC indicates a non-aggregated sample, while the presence of larger peaks indicates aggregation.
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Step 4: Consider Structural Modifications to the PROTAC
If aggregation persists across various formulations, it may be necessary to re-evaluate the PROTAC's chemical structure.
-
Recommended Strategy: Rational Linker Design and Ligand Modification.
-
Rationale: The aggregation may be inherent to the physicochemical properties of the current molecule. Modifying the linker or ligands can permanently improve solubility.
-
Possible Modifications:
-
Optimize Linker Length: Both excessively long and short linkers can be problematic. A linker that is too short may cause steric clashes, while a very long one can increase hydrophobicity and flexibility, leading to aggregation. Systematically synthesizing PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) can help identify an optimal length.
-
Introduce More Polar or Rigid Elements: Replace parts of the PEG linker with more rigid, polar moieties like piperazine or pyrimidine. This can reduce conformational flexibility and improve pharmacokinetic properties.
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Modify Ligands: Introduce solubilizing groups (e.g., a basic piperazine) onto one of the ligands, particularly if one is significantly more hydrophobic than the other.
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Visualizing Workflows and Mechanisms
To better understand the processes involved in troubleshooting PROTAC aggregation, the following diagrams illustrate a logical workflow and the fundamental mechanism of PROTAC action.
Caption: Troubleshooting workflow for PROTAC aggregation issues.
Caption: The mechanism of PROTAC-induced protein degradation.
References
PROTAC Synthesis Technical Support Center: Troubleshooting with Benzyl-PEG7-Ots
Welcome to the technical support center for PROTAC synthesis utilizing Benzyl-PEG7-Ots. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) with this specific linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in PROTAC synthesis?
This compound is a heterobifunctional linker used in the modular synthesis of PROTACs.[1] It comprises a benzyl protecting group on one end, a seven-unit polyethylene glycol (PEG) chain, and a tosylate (Ots) group on the other end. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2][3] The tosylate is an excellent leaving group, making this linker ideal for facile coupling to nucleophilic functional groups (such as amines, phenols, or thiols) present on either the protein of interest (POI) ligand or the E3 ligase ligand via a nucleophilic substitution reaction.[4][5]
Q2: What are the main advantages of using a PEG-based linker like this compound?
PEG linkers are frequently incorporated into PROTAC design for several key reasons:
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Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of large, often hydrophobic PROTAC molecules.
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Improved Cell Permeability: By modulating the physicochemical properties of the PROTAC, PEG linkers can influence cell permeability.
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Synthetic Tractability: PEG linkers are synthetically versatile, allowing for systematic variation of linker length to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
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Biocompatibility: PEG is well-known for its biocompatibility and can help to reduce non-specific binding.
Q3: What is the role of the benzyl group in this compound?
The benzyl group in this compound serves as a protecting group for the terminal alcohol. This prevents unwanted side reactions at this position during the coupling of the tosylate end of the linker. The benzyl group is generally stable under the basic conditions often used for the nucleophilic substitution of the tosylate. It can be removed in a later step if a free hydroxyl group is required for further functionalization, typically through hydrogenolysis.
Troubleshooting Guide
Issue 1: Low or No Yield of the Coupled Product
Q: I am seeing very low or no conversion to my desired product when reacting this compound with my amine- or phenol-containing ligand. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in the nucleophilic substitution reaction can stem from several factors related to reactants, reaction conditions, or side reactions.
Possible Causes & Solutions:
-
Insufficiently Nucleophilic Partner: The amine or phenol on your ligand may not be sufficiently nucleophilic.
-
For Amines: Ensure the amine is not sterically hindered. Aromatic amines are generally less nucleophilic than aliphatic amines. The use of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is recommended to deprotonate the amine without competing in the reaction.
-
For Phenols: The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Ensure a suitable base (e.g., potassium carbonate, cesium carbonate) is used. The pKa of the phenol will influence the ease of deprotonation.
-
-
Suboptimal Reaction Conditions: The reaction may require optimization of temperature, solvent, and base.
-
Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 60°C). Monitor for potential degradation of starting materials at higher temperatures.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is generally preferred for SN2 reactions as they can solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.
-
Base: The choice and amount of base are critical. For amine coupling, 2-3 equivalents of a non-nucleophilic base like DIPEA are typically sufficient. For phenol coupling, an inorganic base like K2CO3 or Cs2CO3 is often effective.
-
-
Degradation of this compound: The tosylate linker can degrade if exposed to harsh conditions or moisture.
-
Ensure the linker is stored under anhydrous conditions.
-
Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions:
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Elimination: Under strongly basic conditions, an elimination reaction can compete with the desired substitution, particularly if the nucleophile is sterically hindered. Using a milder base or less hindered conditions can mitigate this.
-
Reaction with Solvent: If using a potentially reactive solvent, consider switching to a more inert alternative.
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Issue 2: Multiple Products Observed by LC-MS
Q: My LC-MS analysis shows multiple product peaks. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products can be due to side reactions involving the linker, the ligand, or impurities.
Possible Side Products & Solutions:
-
Double Alkylation: If your ligand has multiple nucleophilic sites (e.g., two amines), you may see products where more than one linker has attached.
-
Solution: Use a protecting group strategy to block other reactive sites on your ligand before coupling with this compound.
-
-
Debenzylation: While generally stable, the benzyl ether can be cleaved under certain conditions, such as catalytic hydrogenation (e.g., H2/Pd-C) or strongly acidic conditions.
-
Solution: Avoid reagents and conditions that are known to cleave benzyl ethers in subsequent synthetic steps. If debenzylation is observed, re-evaluate your synthetic route to perform the coupling under milder conditions.
-
-
Hydrolysis of Tosylate: If there is water in the reaction mixture, the tosylate can be hydrolyzed back to the alcohol (Benzyl-PEG7-OH).
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
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Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my final PROTAC product containing the Benzyl-PEG7 linker. What are the recommended purification strategies?
A: The purification of PROTACs, which are often large and can have intermediate polarity due to the PEG linker, can be challenging.
Purification Strategies:
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Flash Column Chromatography: For intermediates, flash column chromatography on silica gel is a common technique. The polarity of the eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will need to be optimized based on the polarity of your compound.
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Preparative HPLC: For the final PROTAC product, preparative reverse-phase high-performance liquid chromatography (prep-HPLC) is often the most effective method to achieve high purity. A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is typically used.
-
Work-up Procedures: Before chromatography, a thorough aqueous work-up can help remove inorganic salts and highly polar impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water, brine, and sometimes a mild acidic or basic solution.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the key steps in PROTAC synthesis using Benzyl-PEG-Ots. Note that these are representative, and optimization may be required for specific substrates.
Table 1: Tosylation of Benzyl-PEG7-alcohol
| Parameter | Condition | Reference |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | |
| Base | Triethylamine (TEA) or Pyridine | |
| Solvent | Dichloromethane (DCM) | |
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 1.5 eq, TEA: 1.5 - 2.0 eq | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 4-16 hours | |
| Typical Yield | >90% | - |
| Typical Purity (post-chromatography) | >95% | - |
Table 2: Nucleophilic Substitution of this compound with an Amine
| Parameter | Condition | Reference |
| Nucleophile | Amine-containing ligand | |
| Base | N,N-Diisopropylethylamine (DIPEA) | |
| Solvent | Dimethylformamide (DMF) | |
| Molar Excess of Reagents (to Amine) | This compound: 1.1 - 1.5 eq, DIPEA: 2.0 - 3.0 eq | |
| Temperature | Room Temperature to 60°C | |
| Reaction Time | 12-24 hours | |
| Typical Yield | 50-80% | - |
| Typical Purity (post-HPLC) | >98% | - |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl-PEG7-alcohol
This protocol describes the activation of the terminal hydroxyl group of Benzyl-PEG7-alcohol to make it a good leaving group for subsequent nucleophilic substitution.
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Dissolve Benzyl-PEG7-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Coupling of this compound with an Amine-Containing Ligand
This protocol details the nucleophilic substitution of the tosyl group with a primary or secondary amine on a ligand.
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF) (0.1 M) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60°C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
Visualizations
Caption: A typical workflow for PROTAC synthesis using this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Mechanism of nucleophilic substitution with this compound.
References
Technical Support Center: Optimizing Reactions with Benzyl-PEG7-Ots
Welcome to the technical support center for Benzyl-PEG7-Ots. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for conjugating this compound with a nucleophile?
The conjugation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile, such as a primary amine, attacks the benzylic carbon of the this compound. This leads to the displacement of the tosylate (Ots) group, which is an excellent leaving group due to the resonance stabilization of its negative charge. A base is typically added to neutralize the p-toluenesulfonic acid byproduct, which drives the reaction to completion.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at -20°C and protected from moisture. Before use, the reagent should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture into the vial.
Q3: Which functional groups can be conjugated to this compound?
This compound is reactive towards various nucleophiles. The most common functional groups for conjugation are primary and secondary amines. Other potential nucleophiles include thiols and hydroxyl groups, although the reaction conditions may need to be optimized for these substrates.
Q4: How can I monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, the consumption of the limiting reagent and the formation of the product can be tracked over time.
Troubleshooting Guide
Problem 1: Low or no yield of the desired conjugated product.
| Potential Cause | Suggested Solution |
| Poor Nucleophilicity of the Substrate | For weakly nucleophilic substrates, consider increasing the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.[2] Alternatively, using a stronger, non-nucleophilic base can enhance the reactivity of the nucleophile. |
| Hydrolysis of this compound | The tosylate group can be hydrolyzed by water. Ensure that all solvents and reagents are anhydrous. Use a polar aprotic solvent such as DMF, DMSO, or acetone, as these do not participate in solvolysis.[2] |
| Sub-optimal Reaction pH | For amine conjugations, the reaction is typically more efficient at a neutral to slightly basic pH (7.4-9.5).[3] If the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, it may promote side reactions. |
| Degradation of this compound | Ensure the reagent has been stored correctly at -20°C and protected from moisture. If degradation is suspected, it is recommended to use a fresh vial of the reagent. |
Problem 2: Formation of multiple products or side products.
| Potential Cause | Suggested Solution |
| Over-alkylation of Primary Amines | Primary amines can react with two molecules of this compound, resulting in the formation of a tertiary amine.[1] To minimize this, use a molar ratio of this compound to amine of close to 1:1 or have a slight excess of the amine. |
| Elimination Side Reaction | This side reaction is more likely to occur with sterically hindered bases or at high temperatures. Use a non-bulky base like triethylamine or potassium carbonate and maintain a moderate reaction temperature. |
| Presence of Impurities in Starting Materials | Ensure the purity of your substrate and the this compound. Impurities can lead to unwanted side reactions. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the conjugation of this compound with primary amines.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Reference |
| Solvent | Anhydrous polar aprotic solvent (DMF, DMSO, Acetonitrile) | |
| Base | Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | |
| Temperature | 0 °C to room temperature (gentle heating may be required for less reactive amines) | |
| Reaction Time | 12-24 hours (monitor by TLC or LC-MS) |
Table 2: Molar Ratios of Reagents
| Reagent | Molar Equivalents (relative to substrate) | Reference |
| This compound | 1.1 - 1.5 | |
| Base (e.g., TEA, K₂CO₃) | 1.5 - 2.0 |
Experimental Protocols
Protocol: General Procedure for Conjugation of a Primary Amine with this compound
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Preparation:
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Ensure all glassware is dry.
-
To a solution of the primary amine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
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Stir the suspension at room temperature for 15-30 minutes.
-
-
Reaction:
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. For less reactive amines, the mixture can be gently heated to reflux.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can be purified by an appropriate chromatographic method, such as size-exclusion or ion-exchange chromatography, to isolate the desired PEGylated conjugate.
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Visualizations
Caption: General experimental workflow for the conjugation of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
Validation & Comparative
The Optimal Spacer: Unveiling the Advantages of Benzyl-PEG7-Ots in Modern Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving therapeutic success. The choice of a linker molecule is a critical determinant of a conjugate's overall performance. This guide provides an objective comparison of Benzyl-PEG7-Ots, a mid-length polyethylene glycol (PEG) linker, against shorter and longer chain alternatives, supported by established principles from experimental data.
The covalent attachment of PEG chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules such as proteins, peptides, and antibody-drug conjugates (ADCs).[1][2] The length of the PEG linker significantly influences the physicochemical and biological characteristics of the resulting bioconjugate.[1] While longer PEG chains can increase hydrodynamic size, leading to prolonged circulation half-life and reduced immunogenicity, they may also introduce steric hindrance, potentially decreasing biological activity.[1][3] Conversely, shorter PEG chains might have a lesser impact on pharmacokinetics but can be advantageous where minimal steric hindrance is crucial. This compound emerges as a well-balanced option, offering a unique combination of properties that can be advantageous in many applications.
Key Advantages of a Mid-Length PEG7 Linker
The selection of a PEG7 linker represents a strategic choice to balance the desirable properties conferred by PEGylation. This intermediate length provides significant advantages over both shorter and longer alternatives in several key areas:
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Enhanced Solubility and Stability: A significant challenge in the development of bioconjugates, particularly ADCs, is the aggregation propensity of hydrophobic payloads. The hydrophilic nature of the PEG chain improves the solubility and stability of the conjugate. A PEG7 linker provides sufficient hydrophilicity to mitigate aggregation without the excessive bulk of much longer chains. More hydrophobic payloads often require longer PEG chains to maintain solubility.
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Optimal Hydrodynamic Radius for Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and extends its plasma half-life. While very long PEG chains can dramatically increase half-life, this can sometimes be undesirable if faster clearance is needed. A PEG7 linker offers a moderate increase in hydrodynamic size, leading to a favorable pharmacokinetic profile that balances circulation time and clearance.
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Reduced Immunogenicity: The PEG chain can act as a steric shield, protecting the bioconjugate from the immune system and reducing its immunogenicity. A PEG7 chain is sufficiently long to provide this shielding effect without the potential for the PEG itself to become immunogenic, a concern that can arise with very high molecular weight PEGs.
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Minimized Steric Hindrance: A critical consideration in bioconjugate design is the potential for the linker to interfere with the binding of the targeting moiety (e.g., an antibody) to its receptor. Longer PEG chains, while beneficial for pharmacokinetics, can cause significant steric hindrance that reduces the biological activity of the conjugate. The moderate length of a PEG7 linker minimizes this risk, ensuring that the targeting function remains intact.
Comparative Performance of PEG Linkers
The following table summarizes the expected performance of this compound in comparison to shorter (e.g., PEG3) and longer (e.g., PEG12) PEG linkers based on general principles established in the literature.
| Property | Short PEG Linker (e.g., PEG3) | Mid-Length PEG Linker (e.g., this compound) | Long PEG Linker (e.g., PEG12) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Hydrodynamic Radius | Small Increase | Moderate Increase | Large Increase |
| Plasma Half-Life | Short | Moderately Extended | Significantly Extended |
| Immunogenicity | Low | Low | Potentially Higher |
| Steric Hindrance | Minimal | Low to Moderate | High |
| Flexibility | Limited | Good | High |
| Payload Capacity | Suitable for less hydrophobic payloads | Versatile for a range of payloads | Ideal for highly hydrophobic payloads |
Experimental Protocols
To empirically determine the optimal PEG linker length for a specific application, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key comparative experiments.
Determination of Aqueous Solubility
This protocol outlines a method to compare the solubility of different PEGylated conjugates.
Materials:
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Lyophilized PEGylated conjugates (e.g., ADC with PEG3, PEG7, and PEG12 linkers)
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Phosphate-buffered saline (PBS), pH 7.4
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Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of concentrations for each PEGylated conjugate in PBS.
-
Incubate the solutions at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
Centrifuge the solutions to pellet any undissolved material.
-
Carefully collect the supernatant and measure the concentration of the soluble conjugate using a suitable method, such as UV-Vis spectrophotometry at a characteristic wavelength or by HPLC with a standard curve.
-
The highest concentration at which the conjugate remains soluble is determined as its aqueous solubility.
In Vitro Cytotoxicity Assay
This protocol is for assessing the biological activity of an ADC with different PEG linker lengths.
Materials:
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Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
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Complete cell culture medium
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PEGylated ADCs (with PEG3, PEG7, and PEG12 linkers)
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Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of each PEGylated ADC in the cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each ADC to compare their cytotoxic potency.
Pharmacokinetic (PK) Study in a Rodent Model
This protocol describes a typical in vivo experiment to evaluate the pharmacokinetic profile of PEGylated proteins or ADCs.
Materials:
-
PEGylated bioconjugates (with PEG3, PEG7, and PEG12 linkers)
-
Suitable animal model (e.g., BALB/c mice)
-
Sterile dosing solutions and administration equipment
-
Blood collection supplies
-
ELISA or LC-MS/MS for quantification of the conjugate in plasma
Procedure:
-
Administer a single intravenous (IV) dose of each PEGylated conjugate to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) via a suitable method (e.g., tail vein sampling).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the conjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Use pharmacokinetic modeling software to calculate key PK parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).
Visualizing the Role of PEG Linkers
The following diagrams illustrate key concepts related to the application and impact of PEG linkers in bioconjugate development.
References
Validating Targeted Protein Degradation: A Comparative Guide to Benzyl-PEG7-Ots PROTACs Using Western Blot
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Western blot analysis for validating the efficacy of a Benzyl-PEG7-Ots Proteolysis Targeting Chimera (PROTAC) against alternative protein degradation validation methods. This guide includes detailed experimental protocols, quantitative data comparisons, and visual diagrams to facilitate a thorough understanding of the methodologies.
PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound linker is a commonly used polyethylene glycol (PEG)-based linker in PROTAC design.[2][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]
Validating the degradation of the target protein is a critical step in the development of any new PROTAC. Western blotting is a widely used and robust technique for visually and quantitatively assessing this degradation. This guide will delve into the use of Western blot for validating the efficacy of a this compound PROTAC and compare it with other available techniques.
Quantitative Comparison of a this compound PROTAC
To illustrate the validation process, we present hypothetical data for a this compound PROTAC targeting a hypothetical protein, "Target X." The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater maximal degradation.
| PROTAC | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | This compound | Target X | Cell Line A | 25 | 95 |
| PROTAC B | Alternative Linker | Target X | Cell Line A | 45 | 88 |
This table presents hypothetical data for comparative purposes.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of PROTAC-induced protein degradation and the general workflow for its validation using Western blot.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations or for various time points. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate the cells for the desired duration (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Comparison with Alternative Validation Methods
While Western blot is a reliable method, other techniques can offer higher throughput or more sensitive quantification.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation followed by antibody-based detection. | Widely accessible, provides visual confirmation of protein size, semi-quantitative. | Low throughput, can be time-consuming, requires specific antibodies. |
| In-Cell Western™ (ICW) Assay | Plate-based immunofluorescence assay to monitor protein levels. | Higher throughput than traditional Western blot, no cell lysis or transfer steps required. | Requires specialized imaging equipment, potential for high background. |
| HiBiT/NanoBRET | Luminescence-based reporter gene assays. | High sensitivity, broad dynamic range, suitable for high-throughput screening, real-time measurements. | Requires genetic modification of the target protein, potential for tag interference. |
| Mass Spectrometry (MS)-based Proteomics | Unbiased identification and quantification of thousands of proteins. | Global and unbiased assessment of protein degradation, can identify off-targets. | Requires specialized equipment and expertise, complex data analysis. |
Conclusion
The validation of target protein degradation is a cornerstone of PROTAC development. Western blotting remains a fundamental and accessible method for confirming the efficacy of PROTACs such as those utilizing a this compound linker. It provides a direct and visual measure of protein loss. However, for more comprehensive characterization, including high-throughput screening and off-target analysis, complementary techniques like In-Cell Western assays, HiBiT/NanoBRET, and mass spectrometry-based proteomics offer significant advantages. The choice of validation method will ultimately depend on the specific research question, available resources, and the stage of PROTAC development. A multi-faceted approach, often beginning with the foundational Western blot, will provide the most robust validation of your targeted protein degrader.
References
The Great Divide: A Comparative Analysis of PROTACs with Flexible Versus Rigid Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a critical choice: should the linker connecting the target-binding and E3 ligase-recruiting moieties be flexible or rigid? This decision profoundly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs featuring flexible and rigid linkers, supported by experimental data and detailed protocols to inform rational drug design.
The linker in a PROTAC is not merely a spacer but a crucial determinant of its biological activity.[1][2] Its length, composition, and rigidity dictate the spatial arrangement of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[2][3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in rigid linkers for their potential to enhance potency and improve drug-like properties.[1]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., Alkyl, PEG) | Rigid Linkers (e.g., Phenyl, Piperazine, Alkynes) |
| Conformational Freedom | High, allowing for multiple binding orientations. | Low, pre-organizes the PROTAC into a specific conformation. |
| Synthetic Accessibility | Generally straightforward and easily tunable in length. | Can be more synthetically challenging. |
| Solubility | PEG linkers are hydrophilic and can improve solubility. Alkyl linkers are more hydrophobic. | Can be designed to improve solubility and metabolic stability. |
| Ternary Complex Formation | High flexibility can sometimes lead to an entropic penalty upon binding. | A pre-organized conformation can lead to more stable and potent ternary complex formation. |
| Pharmacokinetics | Can be prone to metabolic instability. | Generally more metabolically stable, potentially leading to improved pharmacokinetic profiles. |
Quantitative Data on PROTAC Performance
The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize representative data from various studies.
Table 1: Impact of Flexible Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key pathways and procedures.
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Logical Relationship of Linker Properties
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Fluorescence Polarization (FP) for Binding Affinity
This assay is used to determine the binary binding affinities of the PROTAC to its target protein and the E3 ligase.
Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger protein, its tumbling is slowed, and the polarization of the emitted light increases. A PROTAC that competes with the tracer for binding will cause a decrease in polarization.
General Protocol:
-
Prepare a solution of the target protein or E3 ligase and a fluorescently labeled tracer that binds to the same site as the PROTAC's warhead or E3 ligase ligand.
-
In a multi-well plate, add the protein-tracer complex to a series of wells.
-
Add the PROTAC at varying concentrations to the wells.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.
General Protocol for Ternary Complex Formation:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, one protein can be saturated with the PROTAC and then titrated into the second protein.
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a binding model to determine the thermodynamic parameters of the ternary complex formation.
Conclusion
The choice between a flexible and a rigid linker in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. Flexible linkers offer synthetic ease and the ability to explore a wide conformational space, which can be advantageous in the early stages of discovery. However, rigid linkers can offer a path to more potent and selective PROTACs with improved pharmacokinetic properties by pre-organizing the molecule into a bioactive conformation. A systematic evaluation using the experimental approaches outlined in this guide is crucial for understanding the structure-activity relationships and for the rational design of next-generation protein degraders.
References
Assessing the selectivity of a PROTAC synthesized with Benzyl-PEG7-Ots
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs synthesized with different linkers, with a focus on assessing selectivity. We will delve into the critical role of the linker in PROTAC performance and provide supporting experimental data and detailed protocols for key selectivity assays.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its composition, length, and flexibility play a crucial role in the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which ultimately dictates the efficacy and selectivity of the PROTAC.[1]
The Influence of the Linker on PROTAC Selectivity
The linker is a key determinant of a PROTAC's selectivity, influencing which proteins are ultimately targeted for degradation. A well-designed linker can enhance the selectivity of a PROTAC for its intended target, even when the target-binding warhead is promiscuous.[2] Conversely, an inadequately designed linker can lead to off-target degradation and potential toxicity.
Several factors related to the linker contribute to PROTAC selectivity:
-
Linker Length: The length of the linker is critical for the formation of a stable ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the POI and E3 ligase into proximity.[3][4] The optimal linker length is target-dependent and often needs to be empirically determined.
-
Linker Composition: The chemical makeup of the linker, such as the presence of polyethylene glycol (PEG) or alkyl chains, affects the PROTAC's physicochemical properties, including solubility and cell permeability.[5] PEG linkers, like the one in Benzyl-PEG7-Ots, are hydrophilic and can improve a PROTAC's solubility and pharmacokinetic profile.
-
Linker Rigidity: The flexibility or rigidity of the linker influences the conformational freedom of the PROTAC. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and selectivity.
Comparative Data on PROTAC Linker Selectivity
To illustrate the impact of the linker on PROTAC performance, the following tables summarize experimental data from various studies.
Case Study: BCR-ABL Degradation with Varying PEG Linker Lengths
Chronic myeloid leukemia (CML) is driven by the oncogenic fusion protein BCR-ABL. PROTACs have been developed to target BCR-ABL for degradation. A study on single amino acid-based PROTACs targeting BCR-ABL investigated the effect of varying the length of the PEG linker on degradation efficacy and cell viability.
| Linker Composition | DC50 (nM) for BCR-ABL Degradation | IC50 (nM) in K562 cells | Reference |
| Arg-PEG1-Dasa | Not explicitly stated, but most potent | 0.3595 | |
| Arg-PEG2-Dasa | Less potent than PEG1 | 0.4323 | |
| Arg-PEG3-Dasa | Less potent than PEG1 | 0.5304 | |
| Arg-PEG4-Dasa | Less potent than PEG1 | 0.4872 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
IC50: The concentration of the PROTAC required to inhibit 50% of cell growth.
This data demonstrates that even small changes in the PEG linker length can significantly impact the potency of a PROTAC. In this case, the shortest PEG linker (PEG1) resulted in the most effective degradation of BCR-ABL and the most potent inhibition of CML cell growth.
General Comparison of Linker Types
The following table provides a broader comparison of different linker types based on data from various studies targeting different proteins.
| Linker Type | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 atoms | TBK1 | No degradation | - | |
| Alkyl/Ether | 21 atoms | TBK1 | 3 | 96 | |
| Alkyl/Ether | 29 atoms | TBK1 | 292 | 76 | |
| PEG | 12 atoms | ERα | Effective | - | |
| PEG | 16 atoms | ERα | More Potent | - | |
| Flexible (PEG) | - | Androgen Receptor | Exhibited degradation | - | |
| Rigid (Disubstituted phenyl) | - | Androgen Receptor | No activity | - |
-
Dmax: The maximum percentage of target protein degradation achieved.
This data further emphasizes that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and that both linker length and composition are critical parameters to optimize for achieving desired degradation efficacy.
Experimental Protocols for Assessing PROTAC Selectivity
A thorough assessment of PROTAC selectivity requires a combination of biochemical, biophysical, and cell-based assays. Below are detailed protocols for three key experiments.
Quantitative Proteomics for On- and Off-Target Analysis
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the cellular proteome, allowing for the identification of both on-target and off-target effects of a PROTAC.
Protocol:
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., K562 for BCR-ABL) to 70-80% confluency.
-
Treat cells with the PROTAC of interest at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling and Sample Pooling (for multiplexed analysis):
-
Label the peptide digests from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the pooled peptide sample by LC-MS/MS. The peptides are separated by liquid chromatography and then fragmented in the mass spectrometer to determine their sequence and the relative abundance of the TMT reporter ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
In-Cell Ubiquitination Assay (NanoBRET™)
This assay directly measures the PROTAC-induced ubiquitination of the target protein within living cells, confirming the mechanism of action.
Protocol:
-
Cell Line Generation:
-
Using CRISPR/Cas9 genome editing, generate a stable cell line endogenously expressing the target protein (e.g., BRD4) tagged with a small luminescent peptide (e.g., HiBiT). These cells should also stably express the larger, complementary luciferase subunit (e.g., LgBiT).
-
Transfect these cells to express a HaloTag® fusion of ubiquitin.
-
-
Cell Plating and Treatment:
-
Plate the engineered cells in a suitable assay plate (e.g., white, opaque 96-well plate).
-
Add the Nano-Glo® Vivazine substrate, which is a live-cell luciferase substrate.
-
Treat the cells with the PROTAC of interest at various concentrations.
-
-
Measurement:
-
Measure the bioluminescence resonance energy transfer (BRET) signal over time using a plate reader equipped for BRET measurements. The BRET signal is generated when the NanoBiT luciferase on the target protein comes into close proximity with the fluorescently labeled HaloTag®-ubiquitin upon PROTAC-induced ubiquitination.
-
Biolayer Interferometry (BLI) for Ternary Complex Formation
BLI is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time, making it suitable for characterizing the formation of the PROTAC-induced ternary complex.
Protocol:
-
Biosensor Preparation:
-
Immobilize a biotinylated ligand for the E3 ligase (e.g., a VHL ligand) onto streptavidin-coated biosensors.
-
-
Baseline Measurement:
-
Establish a stable baseline by dipping the biosensors into assay buffer.
-
-
Association Step:
-
Dip the biosensors into a solution containing the PROTAC and the target protein. The binding of the ternary complex to the immobilized E3 ligase ligand will cause a shift in the interference pattern, which is measured in real-time.
-
-
Dissociation Step:
-
Transfer the biosensors back into the assay buffer to measure the dissociation of the ternary complex.
-
-
Data Analysis:
-
The association and dissociation curves are fitted to a suitable binding model to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD) of the ternary complex.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: Mechanism of action of a PROTAC with a this compound linker.
Caption: Experimental workflow for quantitative proteomics-based selectivity assessment.
Caption: Logical relationship between PROTAC linker properties and selectivity.
Conclusion
The selectivity of a PROTAC is a complex interplay of its constituent parts, with the linker playing a pivotal role. While flexible PEG linkers, such as the one found in this compound, offer advantages in terms of solubility and synthetic accessibility, the optimal linker design is highly dependent on the specific biological context. The comparative data presented in this guide underscores the importance of systematically evaluating different linker lengths and compositions to achieve the desired selectivity and potency. By employing a suite of robust experimental assays, including quantitative proteomics, in-cell ubiquitination assays, and biophysical techniques like BLI, researchers can gain a comprehensive understanding of their PROTAC's selectivity profile and accelerate the development of novel and effective targeted protein degraders.
References
- 1. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Linker Length in PROTAC Efficacy: An In Vitro and In Vivo Correlation of Benzyl-PEG7-Ots-based PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critical to its function. The linker, far from being a mere spacer, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the in vitro and in vivo activity of PROTACs, with a specific focus on the role of the linker. While direct experimental data for PROTACs utilizing the specific Benzyl-PEG7-Ots linker is not extensively available in published literature, we can infer its likely performance by examining closely related analogues. Here, we present a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer, with varying polyethylene glycol (PEG) linker lengths. This will serve as a valuable resource for understanding the potential activity of a this compound based PROTAC and for the rational design of novel protein degraders.
The PROTAC Mechanism of Action and the Role of the Linker
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length and composition are critical for the stability and productive orientation of this ternary complex. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced potency.
Comparative In Vitro and In Vivo Performance of BRD4-targeting PROTACs
To illustrate the impact of linker length on PROTAC activity, the following tables summarize the in vitro degradation efficiency and in vivo anti-tumor efficacy of a series of BRD4-targeting PROTACs with different PEG linker lengths. These PROTACs are composed of a BRD4 inhibitor (JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC (PEG3) | MV4-11 | 15.8 | >95 |
| BRD4-PROTAC (PEG5) | MV4-11 | 5.2 | >95 |
| BRD4-PROTAC (PEG9) | MV4-11 | 25.1 | >95 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation. Data is representative of comparative studies on BRD4-targeting PROTACs.
Table 2: In Vivo Anti-Tumor Efficacy of BRD4-targeting PROTACs in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 0 |
| BRD4-PROTAC (PEG5) | 50 | Daily | 85 |
| JQ1 (Inhibitor) | 50 | Daily | 50 |
Tumor growth inhibition is measured at the end of the study compared to the vehicle control group. Data is representative of in vivo studies on BRD4-targeting PROTACs in AML xenograft models.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams illustrate the BRD4 signaling pathway and the workflows for key in vitro and in vivo experiments.
Experimental Protocols
In Vitro BRD4 Degradation Assay (Western Blot)
-
Cell Culture: Culture human cancer cells (e.g., MV4-11 acute myeloid leukemia cells) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the BRD4-targeting PROTACs in culture medium. Aspirate the existing medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vivo Anti-Tumor Efficacy Study (Xenograft Model)
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MV4-11) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, PROTAC-treated group).
-
PROTAC Administration: Prepare the PROTAC formulation in a suitable vehicle. Administer the PROTAC to the mice according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects. Tumor samples can also be collected for pharmacodynamic analysis (e.g., Western blot to confirm BRD4 degradation in the tumor tissue).
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The presented data on BRD4-targeting PROTACs demonstrates that a systematic evaluation of linker length is crucial for optimizing in vitro degradation potency and in vivo anti-tumor efficacy. While specific data for this compound-based PROTACs is limited, the comparative analysis provided in this guide suggests that a PROTAC with a seven-unit PEG linker would likely exhibit potent activity, falling within the optimal range observed for many target proteins. The detailed protocols and workflow diagrams provided herein offer a robust framework for researchers to conduct their own comparative studies and advance the development of novel and effective protein-degrading therapeutics.
A Head-to-Head Comparison of E3 Ligase Ligands for PROTAC Development Utilizing a Benzyl-PEG7-Ots Linker Framework
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by coopting the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative overview of commonly utilized E3 ligase ligands—specifically those for von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 Homolog (MDM2)—within the context of a PROTAC scaffold featuring a Benzyl-PEG7-Ots linker. While direct head-to-head experimental data for various E3 ligase ligands with the identical this compound linker is limited in publicly available literature, this guide consolidates representative data from studies utilizing similar PEG-based linkers to provide a comparative framework for researchers. The presented data, protocols, and visualizations aim to inform the rational design and optimization of novel PROTAC degraders.
Data Presentation: Comparative Performance of E3 Ligase Ligands in PROTACs
The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs employing different E3 ligase ligands with PEG linkers. It is important to note that direct comparisons are challenging due to variations in target proteins, cell lines, and the precise linker structure used in different studies.
Table 1: Representative Performance of VHL- and CRBN-based PROTACs with PEG Linkers
| PROTAC ID | E3 Ligase Ligand | Target Protein | Linker Type (Similar to this compound) | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | BRD4 | PEG-based | HeLa | 29 | >90 |
| ARV-771 | VHL | BRD4 | PEG-based | 22Rv1 | <1 | >95 |
| dBET1 | CRBN | BRD4 | PEG-based | MV4;11 | 8 | >98 |
| ARV-825 | CRBN | BRD4 | PEG-based | RS4;11 | <1 | >95 |
Table 2: Representative Performance of IAP- and MDM2-based PROTACs with PEG Linkers
| PROTAC ID | E3 Ligase Ligand | Target Protein | Linker Type (Similar to this compound) | Cell Line | DC50 (nM) | Dmax (%) |
| SNIPER(ER) | IAP | Estrogen Receptor α | PEG-based | MCF-7 | ~100 | ~90 |
| SNIPER(BTK)-12 | IAP | BTK | PEG-based | THP-1 | 182 | >80 |
| A1874 | MDM2 | BRD4 | PEG-based | RS4;11 | 32 | >90 |
| MDM2-PROTAC-C | MDM2 | BRD4 | PEG-based | Hematologic and solid tumors | Cmax= 100 nmol/L | ~98 |
Note: The data presented in these tables are compiled from various published studies and are intended for illustrative purposes. The performance of a PROTAC is highly dependent on the specific combination of the target ligand, linker, and E3 ligase ligand, as well as the experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance.
1. Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and incubate for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
2. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol is for determining the effect of PROTACs on cell viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
3. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general outline for assessing the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Immobilization:
-
Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject the purified target protein (POI) alone over the surface to assess for any direct interaction.
-
In separate experiments, inject a range of concentrations of the PROTAC alone to determine its binding affinity to the E3 ligase.
-
To assess ternary complex formation, inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the E3 ligase-coated surface.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) of the binary and ternary interactions.
-
An enhancement of the binding response when both the POI and PROTAC are present indicates the formation of a ternary complex. Cooperativity can be calculated from the binding affinities.
-
Biophysical Methods for Validating Ternary Complex Formation with Benzyl-PEG7-Ots-Containing Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex is the cornerstone of targeted protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs). A PROTAC molecule, such as one containing a Benzyl-PEG7-Ots linker, simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to trigger the ubiquitination and subsequent degradation of the target protein. Validating and characterizing the formation of this ternary complex is a critical step in the development of effective degraders. This guide provides an objective comparison of key biophysical methods used for this purpose, supported by experimental data and detailed protocols.
Comparison of Key Biophysical Methods
Several biophysical techniques can be employed to study the formation and stability of ternary complexes. The choice of method often depends on the specific requirements of the study, such as the need for kinetic data, thermodynamic parameters, or structural information. The most commonly used and robust methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Resonance Energy Transfer (FRET), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
Quantitative Data Summary
The following tables summarize quantitative data for the well-characterized PROTAC MZ1, which induces the formation of a ternary complex between BRD4 and the VHL E3 ligase.[1][4] This data serves as a benchmark for comparing the output of different biophysical methods.
Table 1: Binary and Ternary Binding Affinities (KD) and Cooperativity (α) of MZ1
| Interacting Species | Method | KD (nM) | Cooperativity (α) | Reference |
| MZ1 + VHL | SPR | 29 | - | |
| MZ1 + VHL | ITC | 66 | - | |
| MZ1 + Brd4BD2 | SPR | 1 | - | |
| MZ1 + Brd4BD2 | ITC | 4 | - | |
| VHL + MZ1:Brd4BD2 | SPR | ~2 | 15 | |
| VHL + MZ1:Brd4BD2 | ITC | - | 15 |
Cooperativity (α) is a measure of the influence of the first binding event on the second. An α > 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second. It is calculated as the ratio of the binary KD to the ternary KD.
Table 2: Kinetic Parameters for MZ1-induced Ternary Complex Formation from SPR
| Complex | kon (M-1s-1) | koff (s-1) | Dissociative Half-life (t1/2) (s) | Reference |
| VHL/MZ1/Brd4BD2 | 1.1 x 106 | 1.4 x 10-2 | 50 | |
| VHL/MZ1/Brd2BD2 | 1.3 x 106 | 1.3 x 10-2 | 53 |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological process and the experimental approaches is crucial for a comprehensive understanding.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key biophysical methods discussed.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Degradation: Featuring Benzyl-PEG7-Ots-Utilizing PROTACs and Alternative Technologies
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) offers a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize PEG-based linkers, such as Benzyl-PEG7-Ots, against other prominent degradation technologies: molecular glues, Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs).
Quantitative Performance Comparison
The following tables summarize the performance of representative molecules from each technology class, providing a quantitative basis for comparison.
Table 1: PROTAC Case Study (Benzyl-linker Containing)
| Degrader | Target Protein(s) | Cell Line | DC₅₀ | Dₘₐₓ (%) | E3 Ligase Recruited | Linker Type |
| ACBI1 | SMARCA2 | MV-4-11 | 6 nM[1][2][3][4] | Not Reported | VHL | Benzyl-containing[5] |
| SMARCA4 | MV-4-11 | 11 nM | Not Reported | VHL | Benzyl-containing | |
| PBRM1 | MV-4-11 | 32 nM | Not Reported | VHL | Benzyl-containing |
Table 2: Alternative Degradation Technologies
| Technology | Degrader Example | Target Protein | Cell Line | DC₅₀ / % Degradation | Dₘₐₓ (%) | Mechanism |
| Molecular Glue | CC-90009 | GSPT1 | AML Cell Lines | Low nM range | Not Reported | CRBN-mediated ubiquitination |
| LYTAC | Cetuximab-M6Pn | EGFR | HeLa | >70% degradation at 100 nM | Not Reported | CI-M6PR-mediated lysosomal degradation |
| ATTEC | AN1, 8F20, etc. | mutant Huntingtin (mHTT) | HD patient-derived cells | Effective reduction of mHTT levels (specific DC₅₀ not reported) | Not Reported | LC3-mediated autophagic degradation |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing these technologies.
Detailed Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV-4-11 for ACBI1) at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTAC (and a vehicle control, e.g., DMSO) in culture medium.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Protocol 2: In-Cell ELISA for Molecular Glue Degradation Analysis
In-Cell ELISA is a high-throughput method for quantifying intracellular protein levels in fixed cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the molecular glue (e.g., CC-90009) for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunodetection:
-
Block the wells with a blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein (e.g., GSPT1) overnight at 4°C.
-
Wash the wells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Add a colorimetric substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Normalize the signal to cell number (e.g., using a Janus Green staining) and calculate the percentage of protein remaining to determine DC₅₀ and Dₘₐₓ.
-
Protocol 3: Flow Cytometry for LYTAC-Mediated Degradation of a Membrane Protein
Flow cytometry is used to quantify the levels of a membrane protein on the cell surface.
-
Cell Treatment:
-
Culture cells (e.g., HeLa cells for EGFR-targeting LYTACs) and treat them with the LYTAC (e.g., Cetuximab-M6Pn) at various concentrations for a specified time (e.g., 48 hours).
-
-
Cell Staining:
-
After treatment, detach the cells (if adherent) using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently labeled primary antibody that recognizes an epitope of the target protein different from the one bound by the LYTAC.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
The MFI is proportional to the amount of target protein on the cell surface.
-
Calculate the percentage of remaining surface protein relative to the untreated control to determine the extent of degradation.
-
Protocol 4: Filter Retardation Assay for ATTEC-Mediated Degradation of Aggregated Proteins
This assay is specifically designed to capture and quantify aggregated proteins like mutant huntingtin (mHTT).
-
Sample Preparation:
-
Treat cells expressing the aggregate-prone protein (e.g., mHTT) with the ATTEC for the desired time.
-
Lyse the cells in a buffer containing SDS.
-
-
Filtration:
-
Filter the cell lysates through a cellulose acetate membrane using a dot-blot apparatus. The aggregated proteins will be retained on the membrane while soluble proteins pass through.
-
-
Immunodetection:
-
Wash the membrane with a buffer containing SDS.
-
Block the membrane and then incubate with a primary antibody specific for the aggregated protein (e.g., anti-HTT).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Develop the blot using a chemiluminescent substrate.
-
Quantify the signal from the captured aggregates to determine the reduction in aggregate levels in treated versus untreated samples.
-
This guide provides a foundational comparison of this compound-utilizing PROTACs and alternative protein degradation technologies. The choice of technology will ultimately depend on the specific target protein, its cellular location, and the desired therapeutic outcome. The provided data and protocols offer a starting point for researchers to design and evaluate their own protein degradation strategies.
References
A Comparative Guide to PROTAC Linker Technologies: Benchmarking Benzyl-PEG7-Ots Against Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides an objective comparison of the widely-used Benzyl-PEG7-Ots linker against novel PROTAC linker technologies, supported by experimental data and detailed protocols to inform rational PROTAC design.
This compound: The Flexible Workhorse
This compound is a classic example of a polyethylene glycol (PEG)-based linker, a class that is incorporated in over half of all reported PROTACs.[4] PEG linkers are favored for their synthetic tractability, hydrophilicity, and the ease with which their length can be modified to optimize ternary complex formation.[5] The inherent flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation between the target protein and the E3 ligase.
Novel PROTAC Linker Technologies: Expanding the Toolkit
While flexible linkers like this compound are foundational, researchers are increasingly turning to novel linker technologies to overcome challenges in PROTAC development and to impart new functionalities. These include rigid, "clickable," and photocleavable linkers.
-
Rigid Linkers: These linkers, often incorporating cyclic structures like piperazine or aromatic rings, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.
-
Clickable Linkers: Employing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the modular and efficient synthesis of PROTACs. The resulting triazole moiety is metabolically stable and can contribute to the overall rigidity of the linker.
-
Photocleavable Linkers: These "smart" linkers incorporate photolabile groups that can be cleaved by light. This provides spatiotemporal control over PROTAC activity, allowing for precise induction of protein degradation in a targeted manner.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies to illustrate the performance differences between linker technologies. It is important to note that the data is compiled from different experimental systems and should be interpreted as representative examples of general trends rather than a direct head-to-head comparison.
Table 1: Impact of Linker Flexibility on Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor | VHL | Flexible (PEG) | PEG-based | Exhibited degradation | Not Reported | |
| Androgen Receptor | VHL | Rigid | Disubstituted phenyl | No activity | Not Reported | |
| CRBN | Self-degradation | Flexible (Alkyl) | Nine-atom alkyl chain | Concentration-dependent decrease | Not Reported | |
| CRBN | Self-degradation | Flexible (PEG) | Three PEG units | Weak degradation | Not Reported |
Table 2: Impact of Linker Length on Degradation Efficiency (Estrogen Receptor α)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 | |
| PEG | 12 | Effective | Not Reported | |
| PEG | 16 | More Potent | Not Reported |
Table 3: Comparative Permeability of PROTACs with Different Linkers
| PROTAC | Linker Type | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | Caco-2 Permeability (B-A) (10⁻⁶ cm/s) | Reference |
| PROTAC with Alkyl linker | Alkyl | Not Reported | 0.35 | 0.24 | |
| PROTAC with PEG linker | PEG | Not Reported | Not Quantifiable | 8.6 | |
| Cereblon-ligand PROTAC | PEG | Low | 1.7 | 14.1 |
Mandatory Visualization
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for the evaluation of PROTAC linker technologies.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability.
Materials:
-
96-well filter plates (hydrophobic PVDF membrane)
-
96-well acceptor plates
-
Phosphatidylcholine in dodecane solution
-
PBS buffer (pH 7.4)
-
PROTAC compound
-
Plate reader
Procedure:
-
Membrane Coating: Coat the filter plate membrane with the phosphatidylcholine solution and allow it to impregnate the membrane.
-
Donor and Acceptor Plate Preparation:
-
Fill the acceptor plate wells with PBS.
-
Prepare solutions of the PROTAC in PBS and add them to the donor wells of the filter plate.
-
-
Incubation: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_D_initial])
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the effective membrane area, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
-
Photocleavage of a Photocleavable Linker-Containing PROTAC
This protocol describes the light-induced activation of a photocleavable PROTAC.
Materials:
-
PROTAC with a photocleavable linker (e.g., o-nitrobenzyl-based)
-
Cell culture medium or appropriate buffer
-
UV light source (e.g., 365 nm LED lamp)
-
Cell-based assay for measuring protein degradation (e.g., Western blot)
Procedure:
-
PROTAC Treatment: Treat cells with the photocleavable PROTAC at the desired concentration and incubate for a specific duration in the dark to allow for cellular uptake.
-
Photocleavage: Expose the cells to UV light at the appropriate wavelength (e.g., 365 nm) for a defined period to induce cleavage of the linker and release the active PROTAC. The duration and intensity of light exposure should be optimized for efficient cleavage without causing significant phototoxicity.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further period to allow for the active PROTAC to induce protein degradation.
-
Analysis: Harvest the cells and analyze the level of the target protein using Western blotting as described in Protocol 1. Compare the protein levels in irradiated cells to those of non-irradiated controls and vehicle-treated cells to determine the light-dependent degradation efficiency.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible PEG-based linkers like this compound remain a valuable and widely used option due to their synthetic accessibility and ability to promote ternary complex formation, novel linker technologies offer exciting opportunities to enhance potency, selectivity, and drug-like properties. Rigid linkers can improve pre-organization and metabolic stability, "clickable" linkers streamline synthesis and optimization, and photocleavable linkers provide unprecedented spatiotemporal control. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of various linker types and lengths. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Evaluating the Pharmacokinetic Properties of Benzyl-PEG7-Ots-Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anticipated pharmacokinetic (PK) properties of PROTACs (Proteolysis-Targeting Chimeras) incorporating a Benzyl-PEG7-Ots linker. Due to the limited availability of public data on PROTACs with this specific linker, this guide will draw comparisons with well-characterized PROTACs featuring alternative linker chemistries, such as rigid and alkyl-based linkers. The information presented is based on established principles of PROTAC design and publicly available experimental data.
The Critical Role of the Linker in PROTAC Pharmacokinetics
The linker component of a PROTAC is a key determinant of its overall druglike properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of linker—ranging from flexible polyethylene glycol (PEG) chains to more rigid alkyl or cyclic structures—can significantly impact a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its oral bioavailability.[1][2][3][]
This compound , a long-chain, flexible PEG-based linker, is expected to enhance the aqueous solubility of a PROTAC, a common challenge for these large molecules.[3] However, this increased hydrophilicity may also lead to reduced cell permeability and potentially faster clearance. In contrast, more rigid or hydrophobic linkers may offer improved cell permeability and metabolic stability, but could compromise solubility.
Comparative Analysis of PROTACs with Different Linker Architectures
To illustrate the impact of linker chemistry on pharmacokinetic profiles, this section presents data from preclinical studies on PROTACs targeting the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, two well-explored targets in PROTAC development.
Androgen Receptor (AR) Degraders
The Androgen Receptor is a key driver in prostate cancer, and numerous PROTACs have been developed to target it for degradation. The table below compares the pharmacokinetic parameters of two AR-targeting PROTACs with different linker types.
| PROTAC (Target) | Linker Type | E3 Ligase Ligand | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| ARD-61 (AR) | Rigid | VHL | Not specified | - | - | - | Not orally bioavailable in mice | |
| ARD-2128 (AR) | Shorter, modified | Cereblon | Not specified | - | - | - | - |
Note: Specific quantitative PK values for ARD-61 and ARD-2128 were not publicly available in the reviewed literature, but the relative oral bioavailability was described.
The transition from the rigid, VHL-recruiting ARD-61, which lacked oral bioavailability, to the cereblon-recruiting ARD-2128 with a shorter linker highlights the significant impact of linker and E3 ligase choice on this critical PK parameter.
Bromodomain and Extra-Terminal (BET) Protein Degraders
BET proteins, such as BRD4, are epigenetic readers implicated in various cancers. The development of BET-targeting PROTACs has provided valuable insights into structure-pharmacokinetic relationships.
| PROTAC (Target) | Linker Type | E3 Ligase Ligand | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| MZ1 (BET) | 3-unit PEG | VHL | Not specified | - | - | - | - | |
| ARV-825 (BET) | PEG | Cereblon | Oral (in mice) | - | - | - | Reported to have oral bioavailability |
While specific PK values for a direct comparison are not available in a single study, the literature suggests that cereblon-based PROTACs with optimized linkers, such as ARV-825, tend to exhibit more favorable oral pharmacokinetic properties compared to some VHL-based counterparts. The flexible PEG linker in MZ1 was crucial for its degradation activity.
Based on these examples, a PROTAC containing a this compound linker would be anticipated to have good aqueous solubility. However, its long, flexible nature might present challenges for cell permeability and metabolic stability, potentially leading to lower oral bioavailability compared to PROTACs with more optimized, rigid linkers.
Experimental Protocols
Accurate assessment of PROTAC pharmacokinetic properties and degradation efficacy is crucial for their development. Below are detailed protocols for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a PROTAC in a rodent model, such as mice or rats.
-
Animal Models: Utilize appropriate rodent strains (e.g., C57BL/6 mice or Sprague-Dawley rats). House animals in accordance with institutional guidelines.
-
Dosing:
-
Intravenous (IV) Administration: Formulate the PROTAC in a suitable vehicle (e.g., saline with a co-solvent like DMSO and a solubilizer like Solutol HS 15). Administer a single bolus dose via the tail vein.
-
Oral (PO) Administration: Formulate the PROTAC in an appropriate oral gavage vehicle. Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis using LC-MS/MS:
-
Sample Preparation: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the PROTAC concentration.
-
-
Pharmacokinetic Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).
Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for various time points. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate relevant signaling pathways and a typical experimental workflow for PROTAC evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Simplified Androgen Receptor (AR) signaling pathway and PROTAC intervention.
Caption: Simplified role of BRD4 in gene transcription and its degradation by a PROTAC.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG7-Ots
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl-PEG7-Ots, a PEG-based PROTAC linker. The following information is designed to provide immediate safety and logistical guidance for your operational and disposal plans.
The primary and mandated route for the disposal of this compound, as well as its container, is through an approved waste disposal plant[1]. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This information, summarized from the Safety Data Sheet (SDS), should inform your risk assessment and handling procedures.
| Hazard Classification | Precautionary Statement |
| Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 and GHS. | While not classified as hazardous, standard laboratory safety protocols should be followed. |
| First Aid: Ingestion | Rinse mouth with water.[1] |
| Spillage | Collect spillage.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe handling and disposal of this compound waste. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.
1. Waste Collection and Segregation:
-
Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), or labware, should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.
-
Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect it in a labeled, sealed container.
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: Use an inert absorbent material (e.g., sand, diatomaceous earth) to soak up the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials.
4. Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
Personal protective equipment for handling Benzyl-PEG7-Ots
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Benzyl-PEG7-Ots in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and effective handling of this compound.
Hazard Assessment and Recommendations
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended PPE |
| Weighing and Preparing Solutions | - Nitrile or Neoprene Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Chemical Splash Goggles- Face Shield (if splash hazard exists)- Disposable Gown |
| Conducting Reactions | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat | - Double-gloving (e.g., two pairs of nitrile gloves)- Flame-resistant lab coat (if working with flammable solvents)- Use of a fume hood is strongly advised. |
| Purification (e.g., Chromatography) | - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat | - Face Shield- Chemical-resistant Apron |
| Handling Spills | - Chemical-resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles or Face Shield- Chemical-resistant Coveralls or Apron- Respiratory Protection (as needed) | - Self-Contained Breathing Apparatus (SCBA) for large spills |
When handling hazardous drugs or compounds, it is crucial to wear appropriate PPE, which may include gowns, face masks, gloves, and hair covers[3]. For activities with a risk of splashes or explosions, a face shield worn over safety glasses is required[4].
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Remove all unnecessary items from the work area to prevent contamination.
2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or chemical splash goggles.
-
Don the appropriate gloves (nitrile or neoprene are generally suitable for short-term protection against a broad range of chemicals)[4]. For extended handling, consider consulting a glove manufacturer's chemical resistance guide.
3. Handling the Compound:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood to avoid inhalation of any fine particulates.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
4. Post-Handling and Decontamination:
-
After handling is complete, wipe down the work area with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown and eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
